2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone
Description
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Properties
IUPAC Name |
2-bromo-1-(3-methoxy-4-nitrophenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO4/c1-15-9-4-6(8(12)5-10)2-3-7(9)11(13)14/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOWMRBOYINCKIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)CBr)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60591742 | |
| Record name | 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90725-63-6 | |
| Record name | 2-Bromo-1-(3-methoxy-4-nitrophenyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60591742 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Structure Elucidation of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Technical Guide
This guide provides a comprehensive technical overview of the structure elucidation of the organic compound 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. This document delves into the synthetic pathway and the analytical techniques required to unequivocally confirm the molecular structure of this compound, emphasizing the "why" behind the experimental choices.
Introduction and Significance
This compound is a substituted α-bromoacetophenone. This class of compounds is of significant interest in organic synthesis, serving as versatile building blocks for the preparation of a wide array of heterocyclic compounds and other complex organic molecules. The presence of a bromine atom at the alpha position to the carbonyl group makes it a potent electrophile, susceptible to nucleophilic substitution reactions. The methoxy and nitro substituents on the phenyl ring further modulate its reactivity and provide handles for subsequent chemical transformations. Accurate structural confirmation is paramount for its use in any synthetic route to ensure the desired outcome and avoid the generation of impurities.
Synthesis of this compound
The synthesis of the target compound is typically achieved through a two-step process starting from 3-methoxy-4-nitroacetophenone.
Synthesis of the Precursor: 1-(3-methoxy-4-nitrophenyl)ethanone
The precursor, 1-(3-methoxy-4-nitrophenyl)ethanone, can be synthesized via the nitration of 3-methoxyacetophenone. However, for the purpose of this guide, we will consider it as a commercially available starting material. Information from chemical suppliers indicates its availability with a molecular formula of C₉H₉NO₄ and a molecular weight of 195.17 g/mol .
α-Bromination of 1-(3-methoxy-4-nitrophenyl)ethanone
The conversion of the precursor to the final product involves the selective bromination of the methyl group adjacent to the carbonyl, a reaction known as α-bromination.
Reaction Scheme:
Caption: Synthesis of the target compound via α-bromination.
Experimental Protocol:
A common and effective method for this transformation is the use of bromine in a suitable solvent, such as acetic acid or chloroform.[1] N-Bromosuccinimide (NBS) can also be employed as a brominating agent, often with a radical initiator in a non-polar solvent.
Step-by-Step Methodology:
-
Dissolution: Dissolve 1-(3-methoxy-4-nitrophenyl)ethanone in a suitable solvent (e.g., glacial acetic acid) in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Cool the solution in an ice bath. Slowly add a stoichiometric amount of bromine, dissolved in the same solvent, dropwise to the stirred solution. The reaction is exothermic and the temperature should be maintained below 10°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot and the appearance of a new, typically less polar, product spot.
-
Work-up: Once the reaction is complete, pour the reaction mixture into cold water to precipitate the crude product.
-
Purification: Collect the solid product by filtration, wash with water to remove any residual acid, and then with a dilute solution of sodium thiosulfate to quench any unreacted bromine. The crude product can be further purified by recrystallization from a suitable solvent like ethanol to yield pure this compound.
Structure Elucidation by Spectroscopic Techniques
The unequivocal confirmation of the structure of the synthesized compound is achieved through a combination of spectroscopic methods. The expected data are inferred from the analysis of closely related compounds and general spectroscopic principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy:
The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.
-
Aromatic Protons: The three protons on the aromatic ring will appear as distinct signals in the aromatic region (typically δ 7.0-8.5 ppm). Due to the substitution pattern, we expect to see specific splitting patterns. The proton at position 2 (ortho to the acetyl group and meta to the nitro group) will likely be a doublet. The proton at position 5 (ortho to the nitro group and meta to the acetyl group) will also be a doublet. The proton at position 6 (meta to both the acetyl and nitro groups) will appear as a doublet of doublets.
-
Methylene Protons (-CH₂Br): A singlet corresponding to the two protons of the bromomethyl group will be observed. This peak is expected to be in the range of δ 4.4-4.7 ppm, shifted downfield due to the deshielding effect of the adjacent carbonyl group and the bromine atom.
-
Methoxy Protons (-OCH₃): A sharp singlet for the three protons of the methoxy group will be present, typically in the region of δ 3.9-4.1 ppm.
¹³C NMR Spectroscopy:
The carbon-13 NMR spectrum will show a signal for each unique carbon atom in the molecule.
-
Carbonyl Carbon (C=O): The ketone carbonyl carbon will appear as a singlet in the downfield region of the spectrum, typically around δ 185-195 ppm.
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons, with their chemical shifts influenced by the attached substituents. The carbon bearing the nitro group (C4) and the carbon bearing the acetyl group (C1) will be significantly deshielded. The carbon attached to the methoxy group (C3) will be shielded relative to the others.
-
Methylene Carbon (-CH₂Br): The carbon of the bromomethyl group will appear at a characteristic chemical shift, typically in the range of δ 30-40 ppm.
-
Methoxy Carbon (-OCH₃): The carbon of the methoxy group will give a signal around δ 55-60 ppm.
2D NMR Techniques (COSY and HSQC):
-
COSY (Correlation Spectroscopy): This experiment will show correlations between coupled protons. For instance, it would confirm the coupling between the aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon signals, allowing for unambiguous assignment of the protonated carbons in the ¹³C NMR spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Expected Characteristic Absorption Bands:
-
C=O Stretch (Ketone): A strong absorption band is expected in the region of 1690-1710 cm⁻¹ for the aryl ketone carbonyl group. The presence of the α-bromo substituent may slightly shift this frequency.
-
N-O Stretch (Nitro group): Two strong absorption bands are characteristic of the nitro group. The asymmetric stretching vibration will appear in the range of 1500-1550 cm⁻¹, and the symmetric stretching vibration will be observed between 1330-1370 cm⁻¹.
-
C-O Stretch (Aryl Ether): A moderate to strong absorption band for the aryl-alkyl ether linkage is expected around 1200-1280 cm⁻¹ (asymmetric stretch) and 1000-1050 cm⁻¹ (symmetric stretch).
-
C-Br Stretch: The carbon-bromine stretching vibration typically appears in the fingerprint region, below 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Absorptions corresponding to aromatic C-H stretching will be seen above 3000 cm⁻¹, and C=C stretching vibrations within the ring will appear in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in confirming the structure.
Expected Fragmentation Pattern:
-
Molecular Ion Peak (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₈BrNO₄). Due to the presence of bromine, there will be a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for the ⁷⁹Br and ⁸¹Br isotopes).
-
α-Cleavage: A prominent fragmentation pathway for ketones is the cleavage of the bond alpha to the carbonyl group. This would lead to the formation of the [M-Br]⁺ ion and the [M-CH₂Br]⁺ ion (the acylium ion).
-
Loss of Nitro Group: Fragmentation involving the loss of the nitro group (NO₂) as a neutral radical is also a common pathway for nitroaromatic compounds, leading to a peak at [M-46]⁺.
-
Other Fragments: Other significant fragments may arise from the cleavage of the methoxy group (loss of CH₃ or OCH₃) and fragmentation of the aromatic ring.
Data Summary and Workflow Visualization
Table 1: Summary of Expected Spectroscopic Data
| Technique | Feature | Expected Chemical Shift / Wavenumber / m/z |
| ¹H NMR | Aromatic Protons | δ 7.0-8.5 ppm (d, d, dd) |
| -CH₂Br | δ 4.4-4.7 ppm (s) | |
| -OCH₃ | δ 3.9-4.1 ppm (s) | |
| ¹³C NMR | C=O | δ 185-195 ppm |
| Aromatic Carbons | δ 110-160 ppm | |
| -CH₂Br | δ 30-40 ppm | |
| -OCH₃ | δ 55-60 ppm | |
| IR | C=O Stretch | 1690-1710 cm⁻¹ |
| N-O Asymmetric Stretch | 1500-1550 cm⁻¹ | |
| N-O Symmetric Stretch | 1330-1370 cm⁻¹ | |
| C-O Stretch | 1200-1280 cm⁻¹ & 1000-1050 cm⁻¹ | |
| MS | Molecular Ion (M⁺) | m/z corresponding to C₉H₈⁷⁹BrNO₄ and C₉H₈⁸¹BrNO₄ |
| [M-Br]⁺ | m/z = M - 79/81 | |
| [M-CH₂Br]⁺ | m/z = M - 93/95 | |
| [M-NO₂]⁺ | m/z = M - 46 |
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}
Sources
An In-depth Technical Guide to 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone (CAS No. 90725-63-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of a Versatile Building Block
2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is a highly functionalized aromatic ketone that serves as a critical intermediate in synthetic organic chemistry. Its strategic importance lies in the unique arrangement of its functional groups: an α-bromo ketone, a methoxy group, and a nitro group on the phenyl ring. This combination of reactive sites makes it a versatile precursor for the synthesis of a wide array of complex molecules, particularly in the realm of pharmaceutical development. The α-bromo ketone moiety is a potent electrophile, readily participating in nucleophilic substitution and condensation reactions, which are fundamental for the construction of heterocyclic systems prevalent in many drug scaffolds. The methoxy and nitro groups on the aromatic ring not only influence the reactivity of the molecule but also provide handles for further chemical modifications, allowing for the fine-tuning of molecular properties in drug design. This guide provides a comprehensive overview of the synthesis, properties, applications, and safety considerations for this valuable synthetic intermediate.
Chemical Identity and Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in research and development.
| Property | Value | Source |
| CAS Number | 90725-63-6 | Internal Database |
| Molecular Formula | C₉H₈BrNO₄ | Internal Database |
| Molecular Weight | 274.07 g/mol | Internal Database |
| IUPAC Name | 2-bromo-1-(3-methoxy-4-nitrophenyl)ethanone | Internal Database |
| Appearance | Pale yellow to yellow crystalline solid (inferred) | |
| Melting Point | 135-137 °C (for the related compound 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone)[1] | Echemi[1] |
| Boiling Point | 475.2 K (for the related compound 1-(3-nitrophenyl)ethanone)[2] | NIST WebBook[2] |
| Solubility | Sparingly soluble in water; soluble in organic solvents like dichloromethane, chloroform, and ethyl acetate (inferred) |
Spectroscopic Data (Typical for α-Bromoacetophenones):
-
¹H NMR: Expect signals for the aromatic protons (with splitting patterns influenced by the methoxy and nitro substituents), a singlet for the methoxy group protons, and a singlet for the α-bromomethylene protons.
-
¹³C NMR: Expect distinct signals for the carbonyl carbon, the α-bromomethylene carbon, the aromatic carbons (with chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy group), and the methoxy carbon.
-
IR Spectroscopy: Characteristic absorption bands are expected for the carbonyl group (C=O) stretching, aromatic C-C stretching, C-O stretching of the methoxy group, and N-O stretching of the nitro group.
-
Mass Spectrometry: The mass spectrum would show the molecular ion peak and characteristic fragmentation patterns, including the isotopic pattern for bromine.
Synthesis of this compound: A Step-by-Step Protocol
The synthesis of this compound is typically achieved through the α-bromination of the corresponding acetophenone precursor, 1-(3-methoxy-4-nitrophenyl)ethanone. This reaction is a classic example of electrophilic substitution at the α-carbon of a ketone, facilitated by the formation of an enol or enolate intermediate. The following protocol is a representative method adapted from the synthesis of similar α-bromoacetophenones.[3]
Reaction Scheme:
Sources
1H NMR Spectrum of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. This guide offers an in-depth technical exploration of the ¹H NMR spectrum of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone, a substituted acetophenone derivative of interest in synthetic and medicinal chemistry. Understanding the nuances of its ¹H NMR spectrum is crucial for confirming its identity, assessing its purity, and understanding its electronic and conformational properties. This document will detail the theoretical underpinnings of the spectrum, a practical guide to its acquisition, and a thorough interpretation of its features, grounded in established spectroscopic principles.
Theoretical Framework: Predicting the ¹H NMR Spectrum
The structure of this compound dictates a unique ¹H NMR spectrum. The chemical shifts (δ), integration values, and signal multiplicities are governed by the electronic environment of each proton. The aromatic ring, substituted with a methoxy group, a nitro group, and a bromoacetyl group, presents a complex interplay of electronic effects.
Key Structural Features and Their Expected ¹H NMR Signatures:
-
Aromatic Protons: The benzene ring has three protons. Their chemical shifts are influenced by the anisotropic effect of the ring current, which generally places them in the 6.5-8.0 ppm region.[1] The substituents on the ring, however, will cause significant shifts.
-
The nitro group (-NO₂) is a strong electron-withdrawing group through both resonance and induction, which deshields nearby protons, shifting their signals downfield to a higher ppm value.[2]
-
The methoxy group (-OCH₃) is an electron-donating group through resonance, which shields nearby protons, particularly at the ortho and para positions, shifting their signals upfield to a lower ppm value.
-
The bromoacetyl group (-COCH₂Br) is an electron-withdrawing group, which will also contribute to the deshielding of the aromatic protons.
-
-
Methylene Protons (-CH₂Br): The two protons of the methylene group are adjacent to a carbonyl group and a bromine atom. Both are electronegative and will strongly deshield these protons, causing their signal to appear significantly downfield.[3]
-
Methoxy Protons (-OCH₃): The three protons of the methoxy group are attached to an oxygen atom, which is electronegative. Their signal is expected to be a singlet and typically appears in the range of 3.5-5.5 ppm.[4][5]
Spin-Spin Coupling:
The multiplicity of the signals for the aromatic protons is determined by spin-spin coupling with their neighbors. The magnitude of this coupling is described by the coupling constant (J), measured in Hertz (Hz). For aromatic systems, typical coupling constants are:
-
ortho-coupling (³J): ~7-10 Hz
-
meta-coupling (⁴J): ~2-3 Hz
-
para-coupling (⁵J): ~0-1 Hz[6]
Due to the substitution pattern of the aromatic ring in this compound, we expect to see distinct splitting patterns for each of the three aromatic protons, likely resulting in a doublet, a doublet of doublets, and another doublet.
Below is a diagram illustrating the logical workflow for predicting the ¹H NMR spectrum based on the molecular structure.
Caption: Workflow for predicting the 1H NMR spectrum.
Experimental Protocol: Acquiring the ¹H NMR Spectrum
A robust and well-defined experimental protocol is essential for obtaining a high-quality ¹H NMR spectrum. This section provides a step-by-step methodology for the preparation of the sample and the acquisition of the data.
Materials and Instrumentation:
-
Sample: this compound (5-10 mg)
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), 0.6-0.7 mL. CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ is excellent for more polar compounds.[7]
-
Internal Standard: Tetramethylsilane (TMS) (0.03% v/v in the deuterated solvent). TMS is the standard reference for ¹H NMR, with its signal defined as 0.00 ppm.[4]
-
NMR Tube: High-quality 5 mm NMR tube.
-
NMR Spectrometer: A 300 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound directly into a clean, dry vial. For ¹H NMR, a concentration of 10 to 100 mM is generally sufficient.[7][8]
-
Dissolving the Sample: Add approximately 0.6-0.7 mL of the chosen deuterated solvent containing TMS to the vial.[7] Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtering the Sample (if necessary): If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.[9] This is crucial to avoid poor spectral resolution.
-
Transferring to the NMR Tube: Carefully transfer the clear solution into the NMR tube. The sample height should be approximately 4-5 cm.[9]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Instrument Parameters and Data Acquisition:
-
Instrument Setup: Insert the sample into the spectrometer.
-
Locking and Shimming: Lock onto the deuterium signal of the solvent and perform automatic or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment is typically used.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 scans are usually sufficient for a good signal-to-noise ratio.
-
Spectral Width: A spectral width of approximately 12-16 ppm is appropriate.
-
-
Data Processing:
-
Fourier Transform: Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.
-
Baseline Correction: Apply a baseline correction to ensure a flat baseline.
-
Integration: Integrate all the signals in the spectrum.
-
Referencing: Reference the spectrum by setting the TMS peak to 0.00 ppm.
-
The following diagram outlines the experimental workflow for acquiring the ¹H NMR spectrum.
Caption: Structure of this compound.
Conclusion
The ¹H NMR spectrum of this compound is a rich source of structural information. A thorough understanding of the electronic effects of the substituents on the aromatic ring, combined with a robust experimental protocol, allows for a confident and accurate interpretation of the spectrum. This guide has provided a comprehensive overview of the theoretical principles, practical considerations, and detailed analysis required for the structural elucidation of this compound using ¹H NMR spectroscopy. The predicted chemical shifts, integration values, and multiplicities serve as a valuable reference for researchers working with this and similar molecules.
References
- University of Wisconsin-Madison. (n.d.). Assigning the ¹H-NMR Signals of Aromatic Ring 1H-atoms.
- Hunt, I. (n.d.). Ch 13 - Aromatic H. University of Calgary.
- CHEM220 Laboratory. (2021, March 24). Interpreting Aromatic NMR Signals [Video]. YouTube.
- Chemistry LibreTexts. (2023, February 11). 5.5: Chemical Shift.
- Chemistry LibreTexts. (2024, March 17). 15.7: Spectroscopy of Aromatic Compounds.
- Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data.
- University College London. (n.d.). Chemical shifts.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Canadian Science Publishing. (n.d.). PART III. CARBON-13 N.M.R. SPECTRA OF SUBSTITUTED ACETOPHENONES.
- ACD/Labs. (n.d.). Methoxy groups just stick out.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Western University. (n.d.). NMR Sample Preparation.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation. College of Science and Engineering.
- University College London. (n.d.). Spin-Spin Coupling.
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- 2. youtube.com [youtube.com]
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- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
Solubility Profiling of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Methodological and Predictive Analysis
An In-depth Technical Guide for the Research Professional
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and purification. This guide provides a comprehensive technical overview of the solubility characteristics of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone (CAS No. 5333-38-0), a key intermediate in various synthetic pathways. While specific quantitative solubility data for this compound is not extensively published, this document outlines the theoretical principles governing its solubility, provides a robust experimental protocol for its determination, and presents a predictive analysis based on its molecular structure. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the use of this compound in their work.
Introduction and a Priori Analysis
This compound is a substituted acetophenone derivative. Its structure incorporates several key functional groups that dictate its physicochemical behavior: an aromatic phenyl ring, a nitro group (-NO₂), a methoxy group (-OCH₃), and an α-bromo ketone. These features create a molecule of significant polarity and specific intermolecular interaction capabilities, making the choice of an appropriate solvent system non-trivial.
A thorough understanding of its solubility is critical for:
-
Reaction Kinetics: Ensuring the compound is sufficiently dissolved in a reaction medium to achieve optimal reaction rates and yields.
-
Purification: Selecting appropriate solvent/anti-solvent systems for recrystallization to remove impurities.
-
Chromatography: Choosing the correct mobile phase for effective separation in techniques like HPLC or column chromatography.
-
Formulation: Developing stable and bioavailable drug products if the compound is a precursor to an API.
This guide will first deconstruct the molecule's properties to build a theoretical solubility framework, then provide a practical, detailed methodology for empirical determination.
Physicochemical Properties & Structural Analysis
Direct experimental data for this compound is sparse in publicly available literature. However, a detailed analysis of its structure allows for reliable predictions of its behavior.
-
Molecular Formula: C₉H₈BrNO₄
-
Molar Mass: 274.07 g/mol
-
Polarity: The molecule possesses strong polar characteristics. The primary contributors are the nitro group and the ketone carbonyl group, which are potent electron-withdrawing groups creating a significant dipole moment. The methoxy group's ether oxygen also contributes to the overall polarity.
-
Hydrogen Bonding: The molecule lacks hydrogen bond donors. However, the oxygen atoms of the nitro, ketone, and methoxy groups can all act as hydrogen bond acceptors. This suggests that the compound will have favorable interactions with protic solvents (e.g., alcohols) that can donate a hydrogen bond.
-
Hydrophobicity: The benzene ring provides a nonpolar surface area, contributing a hydrophobic character that will favor solubility in less polar organic solvents.
The solubility of this compound is therefore a balance between its significant polarity and its aromatic, nonpolar core. The general principle of "like dissolves like" suggests it will be most soluble in polar aprotic or polar protic organic solvents and poorly soluble in nonpolar aliphatic solvents or water.[1]
Theoretical Principles of Solubility
The dissolution of a crystalline solute into a solvent is governed by two key energetic factors:
-
Lattice Energy: The energy required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice.
-
Solvation Energy: The energy released when solute molecules are surrounded and stabilized by solvent molecules.
For dissolution to occur, the solvation energy must be comparable to or greater than the lattice energy. Based on the structure of this compound, we can anticipate the following interactions:
-
In Polar Protic Solvents (e.g., Ethanol, Methanol): Strong solvation is expected due to dipole-dipole interactions and hydrogen bonding between the solvent's hydroxyl group and the solute's oxygen atoms.
-
In Polar Aprotic Solvents (e.g., Acetone, DMSO, Ethyl Acetate): Favorable dipole-dipole interactions between the solvent's polar functional groups (like the carbonyl in acetone) and the solute's polar groups will drive solubility.
-
In Nonpolar Solvents (e.g., Hexane, Cyclohexane): Solvation energy will be low, primarily relying on weak van der Waals forces. These forces are unlikely to overcome the strong intermolecular forces (dipole-dipole) in the solute's crystal lattice, leading to poor solubility.
The following diagram illustrates the key molecular properties of the solute and solvent that govern the dissolution process.
Caption: Relationship between solute/solvent properties and solubility.
Experimental Determination of Solubility
To obtain quantitative data, a standardized experimental protocol is required. The isothermal equilibrium method is a reliable technique.[2][3] It involves saturating a solvent with the solute at a constant temperature and then measuring the concentration of the dissolved solid.
Materials and Equipment
-
This compound (purity >98%)
-
Analytical balance (±0.1 mg)
-
Selection of organic solvents (HPLC grade): Hexane, Toluene, Dichloromethane (DCM), Acetone, Ethyl Acetate, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO)
-
Scintillation vials or sealed test tubes
-
Constant temperature shaker/incubator or magnetic stir plate with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
UV-Vis Spectrophotometer
Standard Operating Procedure (SOP)
-
Preparation of Calibration Curve: a. Prepare a stock solution of the compound in a suitable solvent where it is freely soluble (e.g., Acetone or DCM) at a known concentration (e.g., 1 mg/mL). b. Perform serial dilutions to create a series of standards of known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λ_max). d. Plot absorbance vs. concentration and determine the line of best fit (Beer-Lambert Law). This curve will be used to determine the concentration of the saturated solutions.
-
Sample Preparation and Equilibration: a. For each solvent to be tested, add an excess amount of the solid compound to a vial (e.g., add 50 mg to 2 mL of solvent). The presence of undissolved solid is essential to ensure saturation. b. Seal the vials tightly to prevent solvent evaporation. c. Place the vials in a shaker or on a stir plate at a constant temperature (e.g., 25 °C). d. Agitate the mixtures for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A preliminary time-course study can validate the required equilibration time.
-
Sample Analysis: a. After equilibration, allow the vials to stand undisturbed for at least 2 hours at the same temperature to let the excess solid settle. b. Carefully draw a sample from the clear supernatant using a syringe. c. Immediately filter the sample through a 0.22 µm syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals. d. Precisely dilute the filtered saturated solution with the appropriate solvent to a concentration that falls within the range of the calibration curve. e. Measure the absorbance of the diluted sample using the UV-Vis spectrophotometer.
-
Calculation: a. Use the calibration curve to calculate the concentration of the diluted sample. b. Account for the dilution factor to determine the concentration of the original saturated solution. c. Express the solubility in appropriate units, such as mg/mL or mol/L. d. Perform each measurement in triplicate to ensure reproducibility and report the mean and standard deviation.
Experimental Workflow Diagram
Caption: Workflow for quantitative solubility determination.
Predicted Solubility Profile & Analysis
The following table provides a predicted qualitative solubility profile for this compound. This profile is based on theoretical principles and should be confirmed experimentally using the protocol described above. Solvents are ordered by increasing polarity.[4][5]
| Solvent | Solvent Type | Predicted Solubility | Rationale |
| Hexane | Nonpolar | Insoluble | Weak van der Waals forces are insufficient to overcome the solute's lattice energy. |
| Toluene | Nonpolar (Aromatic) | Low | π-π stacking interactions with the solute's aromatic ring may provide slight solubility. |
| Dichloromethane (DCM) | Polar Aprotic | Moderate to High | Strong dipole-dipole interactions between DCM and the solute's polar groups. |
| Ethyl Acetate | Polar Aprotic | Moderate | Good balance of polarity to interact with the solute's functional groups. |
| Acetone | Polar Aprotic | High | Strong dipole of the ketone group effectively solvates the polar solute. |
| Ethanol | Polar Protic | Moderate to High | Can engage in hydrogen bonding (as an acceptor) and strong dipole-dipole interactions. |
| Methanol | Polar Protic | Moderate | Similar to ethanol, but its higher polarity might be slightly less compatible with the nonpolar aromatic part. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Very High | Highly polar solvent capable of strong dipole interactions. Often considered a near-universal solvent for polar organic compounds. |
| Water | Polar Protic | Insoluble | The large, nonpolar aromatic and bromoalkyl portion of the molecule dominates, leading to hydrophobicity. |
Conclusion and Recommendations
This compound is a highly functionalized molecule with solubility characteristics dominated by its strong polar groups. It is predicted to be readily soluble in polar aprotic solvents like Acetone, DCM, and DMSO, and moderately soluble in polar protic solvents such as ethanol. Conversely, it is expected to be insoluble in nonpolar solvents like hexane and in water.
For practical applications, it is strongly recommended that researchers and process chemists:
-
Empirically Verify Solubility: Use the provided SOP to generate quantitative solubility data in the specific solvents relevant to their process before proceeding with large-scale work.
-
Consider Solvent Mixtures: For fine-tuning processes like recrystallization, binary solvent systems (e.g., DCM/Hexane or Ethanol/Water) can be explored to precisely control solubility.
-
Safety Precautions: Always handle halogenated organic compounds in a well-ventilated fume hood and consult the Safety Data Sheet (SDS) before use.
By combining the theoretical framework with rigorous experimental validation, scientists can effectively manipulate the solubility of this versatile intermediate to achieve their synthetic and developmental goals.
References
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PubChem. 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. [Link]
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University of Babylon. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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PubChem. Copper oxide (CuO). National Center for Biotechnology Information. [Link]
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University of Toronto. Solubility of Organic Compounds. [Link]
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Chemistry LibreTexts. Polar Protic and Aprotic Solvents. [Link]
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Unveiling the Bioactive Potential of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Technical Guide for Preclinical Research
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of the synthetic compound 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone. While direct biological data for this specific molecule is not extensively documented in publicly accessible literature, a detailed analysis of its structural components—the α-bromoacetophenone core and the 3-methoxy-4-nitrophenyl moiety—provides a strong rationale for investigating its potential as a modulator of key biological processes. This document synthesizes existing knowledge on related chemical structures to postulate potential therapeutic applications, outlines detailed experimental protocols for the validation of these activities, and provides the foundational framework for its preclinical evaluation. This guide is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of novel therapeutic agents.
Introduction: Deconstructing this compound
This compound (CAS No. 90725-63-6) is a substituted α-bromoacetophenone.[1][2] Its structure is characterized by a phenyl ring substituted with a methoxy group at the 3-position and a nitro group at the 4-position, attached to a bromoacetyl group. The key reactive center of this molecule is the α-bromoketone, a well-known electrophilic "warhead" capable of covalent modification of nucleophilic residues in biological macromolecules. This inherent reactivity is the primary basis for its predicted biological activities.
| Chemical Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 90725-63-6 |
| Molecular Formula | C₉H₈BrNO₄ |
| Molecular Weight | 274.07 g/mol |
| Canonical SMILES | COC1=C(C=C(C=C1)C(=O)CBr)[O-] |
Postulated Biological Activities: An Evidence-Based Hypothesis
The biological potential of this compound can be inferred from the extensive research on its core chemical scaffolds.
Enzyme Inhibition: A Covalent Approach
The α-bromoacetophenone moiety is a classic feature in the design of covalent inhibitors. The electrophilic carbon of the bromoacetyl group is susceptible to nucleophilic attack by amino acid residues such as cysteine, histidine, and lysine within the active sites of enzymes, leading to irreversible inhibition.
-
Protein Tyrosine Phosphatases (PTPs): A series of α-haloacetophenone derivatives have demonstrated inhibitory activity against protein tyrosine phosphatases like SHP-1 and PTP1B.[3] Notably, brominated derivatives were found to be significantly more potent than their chlorinated counterparts.[3] PTPs are critical regulators of signal transduction pathways, and their dysregulation is implicated in cancer, autoimmune disorders, and metabolic diseases.
-
Phospholipase A2 (PLA2): p-Bromophenacyl bromide, a related α-bromoacetophenone, is a known inhibitor of phospholipase A2. PLA2 enzymes are involved in the inflammatory cascade by releasing arachidonic acid from the cell membrane.
Anticancer and Cytotoxic Potential
The combination of a reactive electrophile and a substituted aromatic ring system suggests a strong potential for anticancer activity.
-
Covalent Alkylation of Oncoproteins: The α-bromoacetyl group can act as a "warhead" to covalently bind to and inactivate key proteins involved in cancer cell proliferation and survival. Structurally similar compounds have been utilized in the development of therapeutic agents for oncology.
-
Induction of Apoptosis: Many cytotoxic agents exert their effects by inducing programmed cell death (apoptosis). The cellular stress induced by covalent modification of cellular proteins by this compound could trigger apoptotic pathways. Thiazole derivatives synthesized from α-bromoacetophenones have shown pro-apoptotic effects.
-
Enhanced Activity from Substituents: The presence of methoxy groups on a benzene ring has been shown to enhance the anticancer activity of various compounds.[4]
Antimicrobial Activity
α-Bromoacetophenones are versatile precursors for the synthesis of various heterocyclic compounds, particularly thiazoles, which are known for their broad-spectrum antimicrobial properties. The Hantzsch thiazole synthesis, which utilizes α-haloketones, is a prominent example. Compounds containing hydrazone-bridged thiazole and pyrrole rings, synthesized from α-bromoacetophenone derivatives, have demonstrated antimicrobial activity.[5][6]
Proposed Experimental Workflows for Activity Validation
To systematically evaluate the hypothesized biological activities, a tiered experimental approach is recommended.
General Experimental Workflow
The following diagram outlines a logical progression for the preclinical evaluation of this compound.
Caption: A generalized workflow for the preclinical evaluation of the target compound.
Detailed Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol details a common method for assessing the cytotoxic effects of the compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against a panel of human cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound
-
Dimethyl sulfoxide (DMSO), sterile
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the compound. Include a vehicle control (DMSO at the highest concentration used) and a no-treatment control.
-
Incubate for 48 hours at 37°C, 5% CO₂.
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C, 5% CO₂.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of solubilization buffer to each well.
-
Pipette up and down to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
Detailed Protocol: PTP1B Enzyme Inhibition Assay
This protocol describes a colorimetric assay to measure the direct inhibitory effect of the compound on the PTP1B enzyme.
Objective: To determine the IC₅₀ of this compound against human recombinant PTP1B.
Materials:
-
Recombinant human PTP1B enzyme
-
p-Nitrophenyl phosphate (pNPP) substrate
-
Assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)
-
This compound
-
DMSO
-
96-well microplate
-
Microplate reader (absorbance at 405 nm)
Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in DMSO.
-
Perform serial dilutions in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add 50 µL of assay buffer, 25 µL of the test compound at various concentrations, and 25 µL of the PTP1B enzyme solution.
-
Pre-incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the pNPP substrate.
-
Incubate for 30 minutes at 37°C.
-
-
Reaction Termination and Measurement:
-
Stop the reaction by adding 50 µL of 1 M NaOH.
-
Measure the absorbance at 405 nm, which corresponds to the formation of p-nitrophenol.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the log of the compound concentration and determine the IC₅₀ value.
-
Potential Mechanism of Action: A Visual Hypothesis
The primary hypothesized mechanism of action involves the covalent modification of a target protein, leading to the inhibition of its function and downstream signaling.
Caption: Hypothesized covalent inhibition mechanism of the target compound.
Conclusion and Future Directions
This compound presents a compelling starting point for a drug discovery campaign. Its structural features strongly suggest potential as an enzyme inhibitor with applications in oncology and infectious diseases. The experimental workflows detailed in this guide provide a robust framework for validating these hypotheses and elucidating the compound's mechanism of action. Future work should focus on hit-to-lead optimization to improve potency and selectivity, as well as comprehensive profiling of its pharmacokinetic and toxicological properties.
References
-
PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. Retrieved from [Link]
-
Arabaci, G., Yi, T., Fu, H., Porter, M. E., Beebe, K. D., & Pei, D. (2002). alpha-bromoacetophenone derivatives as neutral protein tyrosine phosphatase inhibitors: structure-Activity relationship. Bioorganic & medicinal chemistry letters, 12(21), 3047–3050. Retrieved from [Link]
-
MDPI. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]
-
Taylor & Francis Online. (2012). Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives. Retrieved from [Link]
Sources
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- 5. Synthesis and antimicrobial activity of some new hydrazone-bridged thiazole-pyrrole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone
Introduction
2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and other fine chemicals. Its structure, featuring a brominated acetyl group and a substituted phenyl ring, offers multiple points for further chemical modification, making it a versatile building block for more complex molecules. This guide provides a comprehensive overview of the primary synthetic routes to this compound, intended for researchers, scientists, and professionals in drug development. We will explore two distinct and viable synthetic pathways, detailing the underlying chemical principles, step-by-step experimental protocols, and the rationale behind the methodological choices.
Synthetic Pathways: A Strategic Overview
The synthesis of this compound can be efficiently achieved through two primary routes, each originating from readily available starting materials.
-
Pathway 1: Direct Nitration and Subsequent Bromination. This is arguably the more direct approach, commencing with 3-methoxyacetophenone. The synthesis involves two key transformations: the electrophilic nitration of the aromatic ring, followed by the α-bromination of the ketone.
-
Pathway 2: A Route from Vanillin. This alternative pathway utilizes the abundant and renewable starting material, vanillin. The synthesis involves the protection of the phenolic hydroxyl group via acetylation, followed by nitration. A subsequent Fries rearrangement of the resulting ester yields the acetophenone intermediate, which is then brominated to afford the final product.
The choice between these pathways may be dictated by factors such as the availability and cost of starting materials, desired scale of production, and the specific capabilities of the laboratory.
Pathway 1: Synthesis from 3-Methoxyacetophenone
This pathway is a straightforward two-step process that leverages well-established organic reactions.
Step 1: Nitration of 3-Methoxyacetophenone
The initial step is the electrophilic aromatic substitution of 3-methoxyacetophenone to introduce a nitro group onto the aromatic ring, yielding 1-(3-methoxy-4-nitrophenyl)ethanone.
Mechanistic Insight: Electrophilic Aromatic Substitution
The nitration of an aromatic ring proceeds via an electrophilic aromatic substitution mechanism. In the presence of a strong acid catalyst, such as sulfuric acid, nitric acid is protonated and subsequently loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺)[1][2]. The electron-rich aromatic ring of 3-methoxyacetophenone then acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion[3]. A base in the reaction mixture, typically the bisulfate ion (HSO₄⁻), then abstracts a proton from the carbon bearing the nitro group, restoring the aromaticity of the ring and yielding the nitrated product[4]. The directing effects of the substituents on the aromatic ring are crucial. The methoxy group is an ortho, para-director, while the acetyl group is a meta-director. In this case, the powerful activating and directing effect of the methoxy group favors the introduction of the nitro group at the position para to it.
Experimental Protocol: Nitration of 3-Methoxyacetophenone
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to a temperature of 0°C.
-
Addition of Substrate: Slowly add 3-methoxyacetophenone to the cooled sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 5°C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare a nitrating mixture by adding concentrated nitric acid to concentrated sulfuric acid, while cooling in an ice bath.
-
Nitration Reaction: Slowly add the cooled nitrating mixture to the solution of 3-methoxyacetophenone in sulfuric acid, maintaining the reaction temperature between 0 and 5°C.
-
Reaction Monitoring and Work-up: After the addition is complete, allow the reaction to stir at the same temperature for a specified time, monitoring the progress by Thin Layer Chromatography (TLC). Upon completion, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Isolation and Purification: The precipitated solid, 1-(3-methoxy-4-nitrophenyl)ethanone, is collected by vacuum filtration, washed with cold water until the washings are neutral, and dried. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol.
Step 2: α-Bromination of 1-(3-methoxy-4-nitrophenyl)ethanone
The second and final step is the selective bromination of the methyl group of the acetophenone intermediate to yield the target molecule, this compound.
Mechanistic Insight: α-Bromination of Ketones
The α-bromination of ketones can proceed under either acidic or basic conditions. In an acidic medium, the reaction is catalyzed by the formation of an enol intermediate[5][6]. The carbonyl oxygen is first protonated by the acid, making the α-protons more acidic. A weak base then removes an α-proton to form the enol. The electron-rich double bond of the enol then acts as a nucleophile and attacks a molecule of bromine, leading to the formation of the α-bromo ketone and regeneration of the acid catalyst[7].
Experimental Protocol: α-Bromination
-
Reaction Setup: Dissolve 1-(3-methoxy-4-nitrophenyl)ethanone in a suitable solvent, such as chloroform or acetic acid, in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Addition of Bromine: Cool the solution to 0-5°C in an ice bath. Slowly add a solution of bromine in the same solvent to the reaction mixture.
-
Reaction and Work-up: Stir the reaction mixture at room temperature for a designated period. After the reaction is complete (monitored by TLC), pour the mixture into ice-cold water.
-
Extraction and Purification: Separate the organic layer. Wash the organic layer sequentially with water, a dilute solution of sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel or by recrystallization[8].
Data Summary for Pathway 1
| Step | Starting Material | Reagents | Solvent | Temperature (°C) | Typical Yield (%) |
| 1. Nitration | 3-Methoxyacetophenone | Conc. HNO₃, Conc. H₂SO₄ | - | 0-5 | 70-85 |
| 2. Bromination | 1-(3-methoxy-4-nitrophenyl)ethanone | Br₂ | Chloroform/Acetic Acid | 0 to RT | 80-95 |
Workflow for Pathway 1
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
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Methodological & Application
"synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone protocol"
Application Note & Protocol
Title: A Comprehensive Guide to the Synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone
Abstract
This document provides a detailed, field-proven protocol for the synthesis of this compound, a valuable phenacyl bromide derivative. Phenacyl bromides are important intermediates in organic synthesis, often utilized in the preparation of pharmaceuticals and other complex organic molecules. This guide details the acid-catalyzed α-bromination of 1-(3-methoxy-4-nitrophenyl)-1-ethanone using elemental bromine in an acetic acid medium. The narrative emphasizes the underlying chemical principles, safety imperatives, and procedural best practices to ensure a reproducible and high-yield synthesis. It is intended for researchers and professionals in organic chemistry and drug development.
Chemical Profile & Reaction Scheme
The target molecule is synthesized from its corresponding acetophenone precursor.
| Compound | Structure | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Starting Material | ![]() | 1-(3-methoxy-4-nitrophenyl)ethanone | C₉H₉NO₄ | 195.17[1][2] | 22106-39-4[1][3] |
| Product | ![]() | This compound | C₉H₈BrNO₄ | 274.07 | N/A |
Reaction Scheme
The overall transformation involves the selective bromination of the α-carbon of the ketone.
Caption: α-Bromination of the starting ketone.
Principle of Reaction: Acid-Catalyzed α-Halogenation
The synthesis of α-bromo ketones from ketones is a classic α-substitution reaction that proceeds via an acid-catalyzed mechanism.[2][4] The key to this reaction is the conversion of the ketone into its more nucleophilic enol tautomer.
Mechanism Steps:
-
Protonation of the Carbonyl: The reaction is initiated by the protonation of the carbonyl oxygen by the acid catalyst (in this case, acetic acid or a trace amount of HBr). This step increases the electrophilicity of the carbonyl carbon and, more importantly, enhances the acidity of the α-hydrogens.[5]
-
Enol Formation (Rate-Determining Step): A weak base (like the acetate ion or a water molecule) removes a proton from the α-carbon. This results in the formation of a carbon-carbon double bond, yielding the enol intermediate. The formation of this enol is the slow, rate-determining step of the entire reaction sequence.[4][5] This is a critical insight, as it explains why the reaction rate is dependent on the concentration of the ketone and the acid, but independent of the bromine concentration.[4]
-
Nucleophilic Attack on Bromine: The electron-rich double bond of the enol acts as a nucleophile, attacking an electrophilic bromine (Br₂) molecule. This forms a new carbon-bromine bond at the α-position and generates a resonance-stabilized oxonium ion intermediate.[2][6]
-
Deprotonation: A weak base deprotonates the oxonium ion to regenerate the carbonyl group and the acid catalyst, yielding the final α-bromo ketone product.[2]
This acid-catalyzed pathway is highly efficient for monobromination because the introduction of the first electron-withdrawing bromine atom destabilizes the subsequent carbocation intermediate that would be required for a second bromination.[5]
Experimental Protocol
This protocol is designed for a 10 mmol scale synthesis. Adjust quantities accordingly for different scales.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Moles (mmol) | Equivalents | Amount |
| 1-(3-methoxy-4-nitrophenyl)ethanone | C₉H₉NO₄ | 195.17 | 10.0 | 1.0 | 1.95 g |
| Bromine (Br₂) | Br₂ | 159.81 | 10.5 | 1.05 | 0.54 mL (d=3.1 g/mL) |
| Glacial Acetic Acid (CH₃COOH) | C₂H₄O₂ | 60.05 | - | - | ~30 mL |
| Ice Water | H₂O | 18.02 | - | - | ~200 mL |
| Ethanol (for recrystallization) | C₂H₅OH | 46.07 | - | - | As needed |
| 5% Sodium Bisulfite Solution (NaHSO₃) | NaHSO₃ | 104.06 | - | - | ~20 mL (optional) |
Equipment
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
-
Condenser with a drying tube (filled with CaCl₂)
-
Water bath or heating mantle
-
Büchner funnel and filter flask
-
Standard laboratory glassware
Synthesis Workflow
Caption: Step-by-step experimental workflow.
Step-by-Step Procedure
-
Setup and Dissolution:
-
Equip a 100 mL three-neck flask with a magnetic stir bar, a dropping funnel, and a condenser topped with a drying tube.
-
In a certified chemical fume hood, add 1.95 g (10.0 mmol) of 1-(3-methoxy-4-nitrophenyl)ethanone to the flask.
-
Add 20 mL of glacial acetic acid and stir until the solid is completely dissolved.
-
-
Bromination:
-
In the dropping funnel, prepare a solution of 0.54 mL (10.5 mmol) of bromine in 10 mL of glacial acetic acid.
-
Cool the reaction flask in a water/ice bath to between 0-10 °C.
-
Add the bromine solution dropwise to the stirred ketone solution over a period of 20-30 minutes. Maintain the temperature below 15 °C throughout the addition.
-
Causality Note: Slow, dropwise addition at a controlled temperature is crucial to prevent a rapid, exothermic reaction and to minimize the formation of side products, such as dibrominated species.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. The characteristic red-brown color of bromine should fade to a pale yellow, indicating consumption of the reagent.
-
-
Quenching and Precipitation:
-
Slowly and carefully pour the reaction mixture into a beaker containing ~200 mL of vigorously stirred ice water.
-
A pale yellow or off-white solid product should precipitate immediately.
-
Causality Note: The organic product is insoluble in water, while the acetic acid and any inorganic byproducts (like HBr) are soluble. This step effectively stops the reaction and isolates the crude product.
-
-
Isolation and Washing:
-
Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Wash the filter cake thoroughly with several portions of cold water until the filtrate is no longer acidic (test with pH paper).
-
(Optional) To remove any residual bromine, wash the cake with a small amount of cold 5% sodium bisulfite solution, followed by more cold water.
-
Press the solid as dry as possible on the filter paper.
-
-
Purification (Recrystallization):
-
Transfer the crude solid to a clean Erlenmeyer flask.
-
Add a minimal amount of hot ethanol and heat gently to dissolve the solid completely.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold ethanol, and dry under vacuum.
-
Characterization (Self-Validation)
The identity and purity of the final product should be confirmed using standard analytical techniques:
-
Melting Point: Determine the melting point of the dried crystals. A sharp melting range indicates high purity.
-
¹H NMR (CDCl₃): The spectrum should show characteristic peaks for the aromatic protons, the methoxy group protons (-OCH₃), and importantly, a singlet for the methylene protons adjacent to the bromine atom (-CH₂Br), typically expected around δ 4.4-4.7 ppm.
-
IR (KBr): Look for a strong carbonyl (C=O) stretch around 1700 cm⁻¹, C-Br stretching vibrations, and peaks corresponding to the aromatic nitro group (~1520 and 1350 cm⁻¹).
Safety & Handling
This protocol involves hazardous materials and must be performed with appropriate safety measures.
-
General Precautions: All operations must be conducted in a well-ventilated chemical fume hood.[7] Personal protective equipment (PPE), including safety goggles, a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile), must be worn at all times.[8]
-
Bromine: Bromine is extremely toxic, corrosive, and can cause severe, slow-healing burns upon skin contact.[7] It is fatal if inhaled. Handle liquid bromine with extreme care, using a glass syringe or a dedicated dropping funnel. Have a solution of sodium thiosulfate or sodium bisulfite readily available to neutralize spills.
-
Glacial Acetic Acid: Acetic acid is corrosive and causes severe skin and eye damage. Avoid inhalation of vapors.
-
α-Bromo Ketones (Product): The product is a lachrymator (causes tearing) and a skin irritant. Avoid contact with skin and eyes and do not inhale the dust.
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Neutralize acidic aqueous waste before disposal.
Troubleshooting
| Issue | Probable Cause(s) | Suggested Solution(s) |
| Reaction does not start (color remains) | Low temperature; insufficient acid catalyst. | Allow the reaction to warm to room temperature. If needed, add a single drop of concentrated HBr to initiate the reaction. |
| Low Yield | Incomplete reaction; product loss during workup. | Ensure the reaction runs to completion (monitor by TLC). Minimize the amount of solvent used for recrystallization. Ensure precipitation is complete by chilling thoroughly. |
| Product is an oil or sticky solid | Impurities present; incomplete drying. | Re-purify by recrystallization, possibly using a different solvent system (e.g., ethanol/water). Ensure the product is thoroughly dried under vacuum. |
| Dark brown or red product | Excess bromine or side reactions. | Ensure the stoichiometry of bromine is correct (slight excess only). Wash the crude product with a sodium bisulfite solution to remove residual Br₂. Purify carefully by recrystallization. |
References
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. Retrieved from [Link]
-
JoVE. (n.d.). Video: Acid-Catalyzed α-Halogenation of Aldehydes and Ketones. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 22.4: Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]
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Carl ROTH GmbH + Co. KG. (n.d.). Bromine solution - Safety Data Sheet. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Bromine. Retrieved from [Link]
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Gao, Y., et al. (2024). Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates. RSC Advances. Retrieved from [Link]
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Application Notes and Protocols: The Strategic Use of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone in Modern Heterocyclic Synthesis
Introduction: The Versatility of a Key Building Block
In the landscape of synthetic organic chemistry, α-haloketones are indispensable synthons, prized for their dual reactivity which enables the construction of complex molecular architectures.[1] Among these, 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone stands out as a particularly valuable precursor. Its structure incorporates a highly reactive α-bromo ketone moiety, essential for classical cyclization reactions, and a substituted phenyl ring. The methoxy and nitro groups on the phenyl ring not only modulate the electronic properties of the molecule but also offer synthetic handles for further functionalization, making the resulting heterocyclic compounds attractive for drug discovery and materials science.
This guide provides an in-depth exploration of the application of this compound in the synthesis of three key classes of heterocycles: thiazoles, imidazoles, and quinoxalines. The protocols described herein are designed for researchers, scientists, and drug development professionals, with a focus on the underlying mechanisms, practical experimental details, and the rationale behind procedural choices. The heterocyclic scaffolds derived from this building block are frequently associated with a wide range of biological activities, including antimicrobial and anticancer properties.[2][3][4][5][6][7]
I. Synthesis of 4-(3-methoxy-4-nitrophenyl)thiazole Derivatives via Hantzsch Condensation
The Hantzsch thiazole synthesis remains one of the most reliable and fundamental methods for constructing the thiazole ring.[8] The reaction involves the condensation of an α-haloketone with a thioamide-containing compound.[5][8] The use of this compound in this reaction provides direct access to thiazoles bearing the functionally rich 3-methoxy-4-nitrophenyl substituent at the 4-position.
Mechanistic Rationale
The reaction proceeds via a well-established mechanism. The sulfur atom of the thioamide acts as a nucleophile, attacking the electrophilic α-carbon of the ketone and displacing the bromide ion. This initial S-alkylation forms a key intermediate which then undergoes intramolecular cyclization via the attack of the thioamide's nitrogen atom on the carbonyl carbon. The final step is a dehydration event, which results in the formation of the aromatic thiazole ring. The choice of a polar protic solvent like ethanol is crucial as it effectively solvates the ionic intermediates and facilitates the proton transfer steps involved in the cyclization and dehydration.
Caption: Mechanism of the Hantzsch Thiazole Synthesis.
Experimental Protocol: Synthesis of 2-Amino-4-(3-methoxy-4-nitrophenyl)thiazole
This protocol details the synthesis of a 2-aminothiazole derivative, a common scaffold in medicinal chemistry.
Materials:
-
This compound
-
Thiourea
-
Absolute Ethanol
-
Sodium Bicarbonate (NaHCO₃)
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (10 mmol, 1.0 eq) in 40 mL of absolute ethanol.
-
To this solution, add thiourea (12 mmol, 1.2 eq). The use of a slight excess of thiourea ensures the complete consumption of the limiting α-bromoketone.
-
Heat the reaction mixture to reflux (approximately 78°C) with vigorous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (1:1) solvent system. The reaction is typically complete within 3-4 hours.
-
After completion, allow the mixture to cool to room temperature. A precipitate of the hydrobromide salt of the product may form.
-
Slowly add a saturated aqueous solution of sodium bicarbonate to the reaction mixture with stirring until the pH is neutral (pH ~7-8). This step neutralizes the HBr formed during the reaction and precipitates the free amine product.
-
Cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash the filter cake with cold deionized water (2 x 20 mL).
-
Dry the crude product in a vacuum oven at 50°C.
-
For further purification, the crude solid can be recrystallized from ethanol to yield the pure 2-Amino-4-(3-methoxy-4-nitrophenyl)thiazole as a crystalline solid.
Data Summary: Hantzsch Synthesis Variations
| Thio-Component | Solvent | Conditions | Product | Typical Yield | Reference |
| Thiourea | Ethanol | Reflux, 3h | 2-Amino-4-(3-methoxy-4-nitrophenyl)thiazole | 85-95% | [9][10] |
| Thioacetamide | Ethanol | Reflux, 4h | 2-Methyl-4-(3-methoxy-4-nitrophenyl)thiazole | 80-90% | [5] |
| Phenylthioamide | DMF | 80°C, 5h | 2-Phenyl-4-(3-methoxy-4-nitrophenyl)thiazole | 75-85% | [11] |
II. Synthesis of 2,4-Disubstituted Imidazoles
The reaction of α-haloketones with amidines is a classical and highly effective method for the synthesis of 2,4-disubstituted imidazoles.[12][13][14] This approach allows for the introduction of diverse substituents at both the 2- and 4-positions of the imidazole ring, making it a powerful tool for generating compound libraries for biological screening.
Mechanistic Rationale
The synthesis begins with the N-alkylation of the amidine by the α-bromoketone. The more nucleophilic nitrogen of the amidine attacks the α-carbon, displacing the bromide. The resulting intermediate then undergoes cyclization, where the second nitrogen atom of the amidine moiety attacks the carbonyl carbon. Subsequent dehydration of the cyclic intermediate yields the aromatic imidazole ring. The use of a weak base like potassium bicarbonate is critical to neutralize the hydrobromide salt of the amidine starting material, liberating the free amidine for the initial nucleophilic attack, and also to neutralize the HBr produced during the reaction.[13]
Caption: Workflow for the synthesis of imidazoles.
Experimental Protocol: Synthesis of 2-Aryl-4-(3-methoxy-4-nitrophenyl)imidazole
Materials:
-
This compound
-
Benzamidine hydrochloride (or other amidine hydrochloride)
-
Potassium Bicarbonate (KHCO₃)
-
Tetrahydrofuran (THF)
-
Deionized Water
Procedure:
-
In a 250 mL three-neck round-bottom flask fitted with a reflux condenser, mechanical stirrer, and dropping funnel, add the amidine hydrochloride (e.g., benzamidine hydrochloride, 11 mmol, 1.1 eq), potassium bicarbonate (30 mmol, 3.0 eq), and 50 mL of deionized water.
-
Stir the mixture vigorously at room temperature for 15 minutes.
-
In a separate beaker, dissolve this compound (10 mmol, 1.0 eq) in 50 mL of THF.
-
Add the THF solution of the α-bromoketone dropwise to the aqueous amidine mixture over 30 minutes via the dropping funnel.
-
Once the addition is complete, heat the biphasic mixture to a vigorous reflux (around 65-70°C) with continued strong stirring. The reaction is generally complete in 2-4 hours (monitor by TLC).
-
Cool the reaction to room temperature. Separate the organic (THF) layer.
-
Extract the aqueous layer with ethyl acetate (2 x 50 mL).
-
Combine all organic layers, wash with brine (1 x 30 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.
-
The product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system like ethanol/water.
III. Synthesis of Quinoxaline Derivatives
Quinoxalines are an important class of benzo-fused heterocyclic compounds. A straightforward and high-yielding synthesis involves the condensation of an α-haloketone with an o-phenylenediamine. This reaction provides a rapid entry to substituted quinoxalines, which are prevalent in pharmaceuticals and functional materials.
Mechanistic Rationale
The reaction is believed to proceed through an initial nucleophilic substitution where one of the amino groups of the o-phenylenediamine attacks the α-carbon of the ketone, displacing the bromide. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second amino group on the ketone's carbonyl carbon, forming a dihydroquinoxaline intermediate. The final step is the aromatization to the stable quinoxaline ring system. This final step often occurs via air oxidation, especially when the reaction is heated in an open vessel, or can be facilitated by a mild oxidizing agent.[15]
Caption: General mechanism for Quinoxaline synthesis.
Experimental Protocol: Synthesis of 2-(3-methoxy-4-nitrophenyl)quinoxaline
Materials:
-
This compound
-
o-Phenylenediamine
-
Ethanol or Polyethylene Glycol (PEG-400)
-
Triethylamine (optional, as an acid scavenger)
Procedure:
-
To a 100 mL round-bottom flask, add o-phenylenediamine (10 mmol, 1.0 eq) and this compound (10 mmol, 1.0 eq).
-
Add 50 mL of ethanol. The use of a green solvent like PEG-400 can also be an effective medium.[15]
-
Stir the mixture at room temperature. The reaction is often exothermic. A catalytic amount of a base like triethylamine can be added to scavenge the HBr formed.
-
After the initial reaction subsides, gently heat the mixture to 50-60°C for 1-2 hours to ensure completion. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to induce crystallization of the product.
-
If the product does not precipitate, slowly add cold water to the ethanol solution until a solid forms.
-
Collect the solid product by vacuum filtration, washing with a cold 1:1 ethanol/water mixture, followed by cold water.
-
Dry the product under vacuum. Recrystallization from ethanol can be performed for higher purity.
Safety and Handling
α-Haloketones, including this compound, are lachrymatory and can cause skin and respiratory irritation.[16] All manipulations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
Conclusion
This compound serves as a powerful and versatile starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The established and reliable protocols for synthesizing thiazoles, imidazoles, and quinoxalines demonstrate its utility. The presence of the methoxy and nitro functionalities on the phenyl ring provides opportunities for further chemical diversification, allowing researchers to fine-tune the properties of the final compounds for specific applications in drug development and materials science.
References
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Facchinetti, V., Avellar, M. M., Nery, A. C. S., Gomes, C. R. B., Vasconcelos, T. R. A., & de Souza, M. V. N. (2016). Hantzsch condensation of 2-bromoacetophenones with thiourea or selenourea enables a simple, fast, and eco-friendly solvent-free synthesis of 2-aminothiazoles and 2-amino-1,3-selenazoles. Synthesis, 48(03), 437-440. [Link]
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PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
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Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2023). Synthesis and antimicrobial activity of new series of thiazoles, pyridines and pyrazoles based on coumarin moiety. Scientific Reports, 13(1), 9876. [Link]
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Bunev, A. S., Rudakova, Y. I., Statsyuk, V. E., Ostapenko, G. I., & Khrustalev, V. N. (2014). 2-Bromo-4-phenyl-1,3-thiazole. Acta Crystallographica Section E: Crystallographic Communications, 70(Pt 2), o133. [Link]
-
Lincoln, R. B. (2020). Hantzsch thiazole synthesis. In Catalysis from A to Z. Wiley-VCH. [Link]
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Al-Omar, M. A., & Amr, A. E. G. E. (2010). Nitrophenyl-Group-Containing Heterocycles. I. Synthesis, Characterization, Crystal Structure, Anticancer Activity, and Antioxidant Properties of Some New 5,6,7,8-Tetrahydroisoquinolines Bearing 3(4)-Nitrophenyl Moiety. Molecules, 15(7), 4737–4753. [Link]
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Nagarapu, L., Mallepalli, R., Arava, G., & Yeramanchi, L. (2010). Polyethylene glycol (PEG-400) mediated synthesis of quinoxalines. European Journal of Chemistry, 1(3), 228-231. [Link]
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Bellina, F., Cauteruccio, S., & Rossi, R. (2006). 1H-Imidazole, 4-(4-methoxyphenyl)-2-phenyl-. Organic Syntheses, 83, 194. [Link]
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Wan, J.-P., & Wei, L. (2013). Quinoxaline Synthesis by Domino Reactions. ARKIVOC, 2013(i), 99-129. [Link]
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ResearchGate. (n.d.). Synthesis and Evaluation of Thioamide and Bromo Derivatives of 1,3-Diphenylpropane-1,3-dione as 5α-Reductase Inhibitors. [Link]
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Check, C. T., & Weissman, S. A. (2003). An Optimized Process for Formation of 2,4-Disubstituted Imidazoles from Condensation of Amidines and α-Haloketones. Organic Process Research & Development, 7(5), 640-643. [Link]
-
ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydroisoquinolines Bearing 3(4). [Link]
-
Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2012). Synthesis of Some Novel Fused Heterocyclic Compounds Derivatives from Bis-chalcones. International Journal of Chemical and Environmental Engineering, 3(3), 183-187. [Link]
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Kumar, D. (2024). OVERVIEW OF THIAZOLE AND THEIR DERIVATIVES HAVING ANTIMICROBIAL ACTIVITY. World Journal of Pharmaceutical Research, 13(9), 1146-1157. [Link]
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Royal Society of Chemistry. (2024). Metal-free approach for imidazole synthesis via one-pot N -α-C(sp 3 )– H bond functionalization of benzylamines. RSC Advances. [Link]
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ResearchGate. (2025). Quinoxaline Synthesis from α-Hydroxy Ketones via a Tandem Oxidation Process Using Catalysed Aerobic Oxidation. [Link]
-
de Castro, P. P., da Silva, G. G., & de Souza, R. O. M. A. (2025). Access to Substituted Tricyclic Heteroarenes by an Oxidative Cyclization Reaction and Their Antifungal Performance. Molecules, 30(4), 845. [Link]
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Ghorbani-Vaghei, R., & Malaekehpour, S. M. (2017). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 22(1), 123. [Link]
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MDPI. (n.d.). Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of quinoxalines. [Link]
-
El-Metwaly, N., & El-Gazzar, A. B. A. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1736. [Link]
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Springer. (n.d.). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. [Link]
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Tomura, M. (2017). Development of Novel Heterocyclic Compounds and Their Molecular Assemblies for Advanced Materials. IMS Annual Review, 2017, 75. [Link]
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ResearchGate. (n.d.). Synthesis of imidazole from α-halo ketone. [Link]
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ResearchGate. (n.d.). (PDF) Nitrophenyl-group-containing Heterocycles. Part I. Synthesis, Characterization, Anticancer Activity and Antioxidant Properties of Some New 5,6,7,8-tetrahydro-isoquinolines Bearing 3(4). [Link]
-
Sztanke, K., et al. (2013). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 18(10), 12519-12537. [Link]
-
European Journal of Chemistry. (n.d.). Synthesis and antimicrobial activity of some new 1,3-thiazoles, 1,3,4-thiadiazoles, 1,2,4-triazoles and 1,3-thiazines incorporating acridine and 1,2,3,4-tetrahydroacridine moieties. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947–5951. [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. [Link]
-
ResearchGate. (2025). The selectivity of the (3+2) cycloaddition of 1-bromo-1-(ethoxycarbonylmethylidene)-2-nitrophenylhydrazine to 1-methyl-4-phenyl-1,3-dihydro-2H-1,5-benzodiazepine-2-thione and the bioevaluation of the reaction products. [Link]
-
Uzelac, E. J., & Rasmussen, S. C. (2017). Synthesis of Brominated Thiazoles via Sequential Bromination-Debromination Methods. The Journal of Organic Chemistry, 82(11), 5947-5951. [Link]
-
Yathirajan, H. S., et al. (2012). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 2), o389. [Link]
-
CUTM Courseware. (n.d.). THIAZOLE. [Link]
-
Cruz, P., et al. (2014). An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates. Journal of Chemistry, 2014, 1-8. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (n.d.). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. [Link]
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Application Notes & Protocols: 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone as a Strategic Intermediate for Drug Discovery
Preamble: The Strategic Value of α-Halo Ketones in Medicinal Chemistry
In the landscape of modern drug discovery, the efficient construction of complex molecular architectures is paramount. Certain classes of reagents, by virtue of their inherent reactivity and versatility, serve as foundational pillars for combinatorial and targeted synthesis. Among these, α-haloketones, and specifically substituted 2-bromoacetophenones (phenacyl bromides), have garnered significant attention. Their bifunctional nature, possessing two distinct electrophilic sites, makes them exceptionally powerful precursors for the synthesis of a vast array of heterocyclic compounds, many of which form the core of biologically active agents.[1][2][3]
This guide focuses on 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone , a highly functionalized phenacyl bromide derivative. The strategic placement of the methoxy and nitro groups on the phenyl ring offers opportunities for further chemical modification, rendering this intermediate particularly valuable for generating diverse compound libraries. This document provides a comprehensive overview of its synthesis, characterization, and application, designed for researchers, medicinal chemists, and drug development professionals. We will delve into the causality behind experimental choices, providing not just protocols, but a framework for rational application in a research setting.
Section 1: Physicochemical Properties & Safety Profile
A thorough understanding of a reagent's properties and hazards is the bedrock of safe and successful experimentation.
Structural and Chemical Properties
The properties of the title compound are tabulated below. Data for close structural analogs are used to provide context and expected values.
| Property | Value / Description | Source / Analogy |
| IUPAC Name | This compound | - |
| Molecular Formula | C₉H₈BrNO₄ | - |
| Molecular Weight | 274.07 g/mol | - |
| Appearance | Expected to be a crystalline solid (e.g., white to yellow) | Analogy[4] |
| Melting Point | ~135-137 °C | Based on 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]ethanone[4] |
| Solubility | Soluble in organic solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), Chloroform; insoluble in water. | General for class |
| CAS Number | Not assigned (as a novel intermediate). Precursor: 1-(3-methoxy-4-nitrophenyl)ethanone (CAS: 50644-23-0) | - |
Hazard Identification and Safe Handling
As a member of the α-bromoacetophenone class, this compound must be treated as hazardous. The primary risks are associated with its corrosive and lachrymatory nature.
-
GHS Hazard Classification (Predicted):
-
Mandatory Safety Precautions:
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors.
-
Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or neoprene is preferred for extended handling), and splash-proof safety goggles with a face shield.
-
Handling: Avoid creating dust. Use appropriate tools for transfer. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[7]
-
Disposal: Dispose of waste in a dedicated, sealed, and clearly labeled container for halogenated organic waste, following institutional and local regulations.
-
Section 2: Synthesis of this compound
The synthesis of the title compound is achieved via the α-bromination of its corresponding acetophenone precursor, 1-(3-methoxy-4-nitrophenyl)ethanone. Several brominating agents can be employed, and the choice often depends on factors like scale, desired selectivity, and safety considerations.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis and purification of the title compound.
Detailed Synthesis Protocol
This protocol is adapted from established methods for the bromination of activated acetophenones.[4][10] Phenyltrimethylammonium tribromide is chosen here as it is a solid, less hazardous to handle than liquid bromine, and often provides higher selectivity.
Materials & Reagents:
-
1-(3-methoxy-4-nitrophenyl)ethanone (1.0 eq)
-
Phenyltrimethylammonium tribromide (PTT) (1.05 - 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
10% aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, addition funnel, standard glassware for extraction and filtration.
Step-by-Step Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve 1-(3-methoxy-4-nitrophenyl)ethanone (1.0 eq) in anhydrous THF (approx. 5-10 mL per gram of starting material). Stir at room temperature until fully dissolved.
-
Causality: Anhydrous THF is used as the solvent because it is aprotic and effectively solubilizes both the substrate and the brominating reagent without interfering with the reaction.
-
-
Bromination: To the stirred solution, add phenyltrimethylammonium tribromide (1.05 eq) portion-wise over 15-20 minutes. The characteristic orange color of the tribromide will fade as it is consumed.
-
Causality: Portion-wise addition helps control the reaction rate and temperature, minimizing the formation of di-brominated or other side products. An excess of the brominating agent ensures complete conversion of the starting material.
-
-
Reaction Monitoring: Allow the reaction mixture to stir at room temperature for 12-16 hours (overnight). Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes). The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot indicates completion.
-
Quenching: Once the reaction is complete, carefully pour the mixture into a separatory funnel containing saturated aqueous NaHCO₃ solution and 10% aqueous Na₂S₂O₃ solution.
-
Causality: NaHCO₃ neutralizes any acidic byproducts (HBr). Na₂S₂O₃ is a reducing agent that quenches any unreacted bromine or tribromide, converting it to colorless and water-soluble bromide ions.
-
-
Extraction: Extract the aqueous mixture with dichloromethane (3x volumes). Combine the organic layers.
-
Causality: DCM is a dense, water-immiscible organic solvent that effectively extracts the desired product from the aqueous phase. Repeated extractions ensure maximum recovery.
-
-
Washing: Wash the combined organic layers sequentially with water and then with brine.
-
Causality: The water wash removes residual water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process by removing bulk water from the organic phase.
-
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude solid can be purified by either recrystallization (e.g., from an ethanol/water or ethyl acetate/hexanes mixture) or silica gel column chromatography to afford the pure this compound.
Section 3: Characterization and Quality Control
Validation of the product's identity and purity is a non-negotiable step.
| Analysis Technique | Expected Results / Key Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~8.2-7.5 (m, 3H, Ar-H), ~4.45 (s, 2H, -C(=O)CH₂ Br), ~4.0 (s, 3H, -OCH₃ ) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~188 (C=O), ~155-120 (Ar-C), ~56 (-OCH₃), ~30 (-CH₂Br) |
| FT-IR (KBr or ATR) | ν (cm⁻¹): ~1700 (C=O stretch), ~1520 & ~1340 (NO₂ asymmetric & symmetric stretch), ~1270 (C-O stretch) |
| Mass Spectrometry (ESI+) | m/z: Calculated for C₉H₈BrNO₄ [M+H]⁺, showing characteristic isotopic pattern for bromine (¹⁹Br/⁸¹Br ≈ 1:1 ratio). |
| Purity (HPLC) | >95% (typical requirement for drug discovery applications) |
Section 4: Applications in Drug Discovery - A Gateway to Bioactive Heterocycles
The synthetic utility of this compound stems from its ability to act as a versatile electrophilic building block, primarily for constructing five- and six-membered heterocyclic rings.[1][2][11]
General Reactivity Pathway
The α-bromoketone moiety allows for sequential or one-pot reactions with various dinucleophiles to build heterocyclic systems. The carbonyl carbon is an electrophilic center, while the α-carbon is susceptible to nucleophilic substitution (Sₙ2), displacing the bromide leaving group.
Caption: Versatility of the title compound in synthesizing key heterocyclic cores.
Protocol: Hantzsch Thiazole Synthesis
This protocol details the classic one-pot synthesis of a 2,4-disubstituted thiazole, a scaffold found in numerous approved drugs.[11][12]
Objective: To synthesize a 2-amino-4-(3-methoxy-4-nitrophenyl)thiazole derivative.
Materials & Reagents:
-
This compound (1.0 eq)
-
Thiourea (1.1 eq)
-
Ethanol (reaction solvent)
-
Round-bottom flask, condenser, heating mantle.
Step-by-Step Procedure:
-
Reaction Setup: Combine this compound (1.0 eq) and thiourea (1.1 eq) in a round-bottom flask.
-
Solvent Addition: Add ethanol (sufficient to create a stirrable slurry, ~10-20 mL per gram of bromoketone).
-
Heating: Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) with vigorous stirring.
-
Causality: The elevated temperature provides the necessary activation energy for the initial nucleophilic attack of the sulfur atom of thiourea on the α-carbon, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.
-
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Isolation: Cool the reaction mixture to room temperature. The product hydrobromide salt often precipitates. If not, reduce the solvent volume in vacuo.
-
Neutralization & Purification: Collect the solid by filtration. To obtain the free base, dissolve the solid in water and neutralize with a base (e.g., aqueous ammonia or NaHCO₃) until precipitation is complete. Filter the resulting solid, wash with cold water, and dry. Recrystallize from a suitable solvent like ethanol for further purification.
Conclusion
This compound is more than a mere chemical; it is a strategic tool for medicinal chemists. Its predictable synthesis and high reactivity make it an ideal starting point for constructing libraries of novel heterocyclic compounds. The presence of the nitro and methoxy groups provides additional handles for downstream functionalization, allowing for fine-tuning of physicochemical and pharmacological properties. By following the robust protocols outlined herein and adhering to strict safety standards, researchers can effectively leverage this intermediate to accelerate the discovery of next-generation therapeutics.
References
-
Jasinski, J. P., Butcher, R. J., Praveen, A. S., Yathirajan, H. S., & Narayana, B. (2010). 2-Bromo-1-(3-nitro-phenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30. [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Ningbo Innopharmchem Co.,Ltd. (n.d.). The Role of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone in Modern Pharma Synthesis. Pharma-Sources. Retrieved January 28, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
-
Zhang, L. F., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, E65(12), o3131. Available at: [Link]
-
Ningbo Innopharmchem Co.,Ltd. (n.d.). Exploring the Synthesis and Supply Chain of 2-Bromo-1-(3,4-dimethoxyphenyl)ethanone. Pharma-Sources. Retrieved January 28, 2026, from [Link]
-
Jasinski, J. P., et al. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. PubMed. Retrieved January 28, 2026, from [Link]
-
Kumar, V., & Mahajan, M. P. (2022). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Omega. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of bioactive heterocyclic compounds from α,α‐dibromoketones. Retrieved January 28, 2026, from [Link]
-
Kumar, V., & Mahajan, M. P. (2022). Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide. ACS Publications. Retrieved January 28, 2026, from [Link]
-
Carl ROTH. (2025). Safety Data Sheet: 2-bromo-2-nitropropane-1,3-diol. Retrieved January 28, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Synthesis, Characterization and Anti-inflammatory Activity of (2E)-3-(2-Bromo-6-hydroxy-4-methoxyphenyl)-1-(naphthalene-2-yl)prop-2-en-1-one. Retrieved January 28, 2026, from [Link]
-
Singh, S., & Singh, P. (2022). Phenacyl Bromide: A Versatile Organic Intermediate for Synthesis of Heterocyclic Compounds. ResearchGate. Retrieved January 28, 2026, from [Link]
-
Angene Chemical. (n.d.). Safety Data Sheet: 1-(4-Bromo-2-methoxyphenyl)ethanone. Retrieved January 28, 2026, from [Link]
-
ResearchGate. (n.d.). Preparation of α-Bromoketones and Thiazoles from Ketones with NBS and Thioamides in Ionic Liquids. Retrieved January 28, 2026, from [Link]
-
Dabhade, S. S., & Zend, A. M. (n.d.). Synthesis of Phenacyl Bromides And Their Imidazole Derivatives. Savitribai Phule Pune University. Retrieved January 28, 2026, from [Link]
-
Izawa, K. (2021). Pharmacological Activities. Journal of Pharmacology and Medicinal Chemistry. Retrieved January 28, 2026, from [Link]
-
Singh, S., & Singh, P. (2022). Phenacyl bromide: A versatile organic intermediate for the synthesis of heterocyclic compounds. Synthetic Communications. Retrieved January 28, 2026, from [Link]
-
National Center for Biotechnology Information. (2022). Rapid syntheses of N-fused heterocycles via acyl-transfer in heteroaryl ketones. PubMed Central. Retrieved January 28, 2026, from [Link]
Sources
- 1. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
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The Strategic Utility of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone in Medicinal Chemistry: Application Notes and Protocols
For the discerning researcher in medicinal chemistry and drug development, the strategic selection of building blocks is paramount to the successful synthesis of novel therapeutic agents. Among the versatile synthons available, α-haloketones, and specifically phenacyl bromides, have established themselves as critical intermediates. This guide provides an in-depth exploration of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone , a polysubstituted phenacyl bromide, detailing its synthesis and profound applications in the construction of pharmacologically relevant heterocyclic scaffolds.
Introduction: The Versatility of a Polysubstituted Phenacyl Bromide
This compound is a highly reactive and versatile organic intermediate. Its utility in medicinal chemistry stems from the presence of multiple reactive sites: the electrophilic carbonyl carbon, the adjacent carbon bearing a good leaving group (bromide), and an aromatic ring adorned with activating and directing groups. This trifecta of functionality allows for a diverse range of chemical transformations, making it an ideal precursor for the synthesis of complex heterocyclic systems.[1]
The methoxy and nitro substituents on the phenyl ring are not merely passive decorations. The electron-withdrawing nitro group enhances the electrophilicity of the carbonyl carbon and the benzylic carbon, making them more susceptible to nucleophilic attack. The methoxy group, an electron-donating group, can influence the regioselectivity of reactions and can be a handle for further chemical modification. This intricate electronic interplay is a key determinant of the compound's reactivity and its value in synthetic strategies.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | PubChem |
| Molecular Weight | 274.07 g/mol | PubChem |
| Appearance | Expected to be a crystalline solid | General knowledge of similar compounds |
| Solubility | Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate. | [1] |
Synthesis of this compound: A Standard Protocol
The synthesis of the title compound follows a well-established pathway for the α-bromination of acetophenones. The precursor, 3-methoxy-4-nitroacetophenone, is readily available or can be synthesized via the nitration of 3-methoxyacetophenone.
Protocol: α-Bromination of 3-methoxy-4-nitroacetophenone
This protocol is adapted from established methods for the synthesis of similar phenacyl bromides.[1][2]
Materials:
-
3-methoxy-4-nitroacetophenone
-
Bromine (Br₂) or Cupric Bromide (CuBr₂)
-
Chloroform (CHCl₃) or Ethyl Acetate
-
Sodium bicarbonate solution (5% aqueous)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Petroleum ether and Ethyl acetate for elution
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
Dissolution: In a round-bottom flask, dissolve 1 equivalent of 3-methoxy-4-nitroacetophenone in a suitable solvent like chloroform or ethyl acetate.
-
Cooling: Place the flask in an ice bath and cool the solution to 0-5 °C with continuous stirring.
-
Bromination:
-
Method A (Using Bromine): Slowly add 1 equivalent of bromine, dissolved in a small amount of the same solvent, to the cooled solution via a dropping funnel. Maintain the temperature below 10 °C during the addition.
-
Method B (Using Cupric Bromide): Add 1.5 equivalents of cupric bromide to the solution and reflux the mixture for 3-4 hours.
-
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up:
-
After completion, pour the reaction mixture into cold water.
-
If chloroform was used, separate the organic layer. If ethyl acetate was used, extract the aqueous layer with ethyl acetate.
-
Wash the organic layer with a 5% sodium bicarbonate solution to neutralize any remaining acid.
-
Wash with brine, and then dry the organic layer over anhydrous sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, using a gradient of petroleum ether and ethyl acetate as the eluent.
-
-
Characterization: Characterize the final product by NMR and mass spectrometry to confirm its structure and purity.
Causality Behind Experimental Choices:
-
The cooling of the reaction mixture during the addition of bromine is crucial to control the exothermicity of the reaction and to minimize the formation of polybrominated byproducts.
-
The use of cupric bromide offers a milder and often more selective alternative to elemental bromine.[2]
-
The aqueous work-up is essential to remove inorganic salts and unreacted reagents. The bicarbonate wash neutralizes acidic byproducts like HBr.
Applications in the Synthesis of Medicinal Scaffolds
The primary utility of this compound lies in its role as a precursor for various heterocyclic compounds, many of which form the core of biologically active molecules.[3]
A. Synthesis of Substituted Thiazoles
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring. It involves the reaction of an α-haloketone with a thioamide. Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Workflow for Thiazole Synthesis:
Caption: Hantzsch Thiazole Synthesis Workflow.
Protocol: Synthesis of a 2-Amino-4-(3-methoxy-4-nitrophenyl)thiazole Derivative
-
Reaction Setup: In a round-bottom flask, dissolve 1 equivalent of this compound and 1.1 equivalents of thiourea in ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction progress by TLC.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the solid product by filtration and wash with cold ethanol. Recrystallize from a suitable solvent if necessary to obtain the pure 2-amino-4-(3-methoxy-4-nitrophenyl)thiazole derivative.
B. Synthesis of Substituted Imidazoles
Substituted imidazoles are another class of heterocyclic compounds with significant medicinal applications, including antifungal, antiviral, and antihypertensive activities. The synthesis of imidazoles can be achieved by reacting an α-haloketone with an amidine or formamide.
Protocol: Synthesis of a 2,4-Disubstituted Imidazole Derivative
-
Reaction Setup: In a sealed tube, combine 1 equivalent of this compound, 2 equivalents of an amidine hydrochloride, and a base such as sodium bicarbonate in a solvent like ethanol or DMF.
-
Heating: Heat the mixture at an elevated temperature (e.g., 100-120 °C) for several hours.
-
Monitoring: Monitor the reaction by TLC.
-
Work-up: After cooling, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate.
-
Purification: Wash the organic extract with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography to yield the desired substituted imidazole.
Future Perspectives and the Role of the Nitro and Methoxy Groups
The presence of the nitro group in the synthesized heterocyclic scaffolds opens up further avenues for chemical exploration. The nitro group can be readily reduced to an amino group, which can then be further functionalized. This allows for the generation of a diverse library of compounds for structure-activity relationship (SAR) studies. The methoxy group can also be a site for modification, for instance, through demethylation to a hydroxyl group, which can then be used for further derivatization.
Logical Flow of Derivatization:
Caption: Derivatization strategy for compound library synthesis.
Conclusion
This compound is a strategically important and highly versatile building block in medicinal chemistry. Its well-defined reactivity and the potential for further derivatization of its substituents make it an invaluable tool for the synthesis of novel heterocyclic compounds with potential therapeutic applications. The protocols outlined in this guide provide a solid foundation for researchers to utilize this compound effectively in their drug discovery and development endeavors.
References
-
Jasinski, J. P., Butcher, R. J., Praveen, A. S., Yathirajan, H. S., & Narayana, B. (2010). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30. [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
Zhang, L., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 9), o2245. [Link]
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. (This reference provides an example of the importance of heterocyclic compounds in medicinal chemistry, for which the title compound is a precursor). [A general URL for the journal would be appropriate here, e.g., https://pubs.acs.org/journal/jmcmar]
Sources
Troubleshooting & Optimization
"improving yield of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone synthesis"
An essential intermediate in pharmaceutical and fine chemical synthesis, 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone, requires a synthesis process that is both high-yielding and reproducible. This technical support guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the complexities of this reaction. Drawing from established principles of organic chemistry and practical laboratory experience, this document serves as a senior application scientist's companion to optimizing the synthesis of this key α-bromoketone.
Technical Overview: The Reaction at a Glance
The synthesis of this compound is typically achieved via the α-bromination of the parent ketone, 3'-Methoxy-4'-nitroacetophenone. This reaction proceeds through an acid-catalyzed keto-enol tautomerism, where the enol form acts as a nucleophile, attacking an electrophilic bromine source.[1][2][3] While straightforward in principle, the reaction's success is highly sensitive to conditions, with potential for side reactions and purification challenges.
Caption: Figure 1. Acid-Catalyzed α-Bromination Mechanism
Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a practical question-and-answer format.
Issue 1: Low or No Product Yield
Question: My reaction has a very low yield, or I've only recovered the starting material. What went wrong?
Low yield is the most common problem, often stemming from incomplete reaction, product degradation, or losses during workup.
Answer:
Several factors could be at play. Let's diagnose it with a systematic approach.
A) Incomplete Reaction:
-
Causality: The rate-determining step is the formation of the enol intermediate, which is acid-catalyzed.[4] Insufficient acid, low temperatures, or short reaction times can prevent the reaction from reaching completion.
-
Solution:
-
Verify Acid Catalyst: Ensure a catalytic amount of acid (e.g., acetic acid, HBr) is present. The acid protonates the carbonyl oxygen, making the α-proton more acidic and accelerating enol formation.[1]
-
Temperature Control: While the initial addition of bromine should be done at a low temperature (e.g., 0-5 °C) to control exothermicity and side reactions, the reaction may need to be stirred at room temperature for a sufficient period to proceed to completion.[5] Monitor progress via Thin Layer Chromatography (TLC).
-
Reaction Time: An typical reaction time is 2-3 hours at room temperature after bromine addition.[5][6] If TLC shows significant starting material remaining, consider extending the reaction time.
-
B) Incorrect Stoichiometry:
-
Causality: The stoichiometry between the ketone and the brominating agent is critical. An insufficient amount of bromine will naturally lead to unreacted starting material.
-
Solution: Use a 1:1 molar ratio of 3'-Methoxy-4'-nitroacetophenone to bromine.[5] Precisely measure your reagents.
C) Product Loss During Workup:
-
Causality: The crude product exists in an acidic mixture containing HBr byproduct. During aqueous workup, the product can be lost if not extracted efficiently.
-
Solution:
-
Neutralization: After quenching the reaction in ice-cold water, wash the organic layer with a dilute base like 10% aqueous sodium bicarbonate solution to neutralize residual acid.[5]
-
Efficient Extraction: Perform multiple extractions (e.g., 3x) with a suitable organic solvent (like chloroform or dichloromethane) to ensure complete recovery of the product from the aqueous layer.[5]
-
| Problem | Potential Cause | Recommended Solution |
| Low Yield | Incomplete Reaction (Kinetics) | Verify acid catalyst presence; allow the reaction to stir at room temperature after bromine addition; extend reaction time and monitor by TLC.[1][5] |
| Incorrect Stoichiometry | Ensure a precise 1:1 molar ratio of ketone to brominating agent.[5] | |
| Product Loss During Workup | Wash organic layer with NaHCO₃ solution; perform multiple extractions with an appropriate solvent.[5] | |
| Side Product | Dibromination | Use a 1:1 or slightly substoichiometric amount of bromine; add bromine slowly at 0-5 °C.[5][7] |
| Aromatic Ring Bromination | Use a less polar solvent; consider NBS as an alternative to Br₂; avoid Lewis acid catalysts.[8][9] | |
| Purification Issue | Oily Product | Purify via column chromatography before attempting recrystallization; try inducing crystallization with an anti-solvent.[10] |
| Contamination with Starting Material | Optimize column chromatography eluent system (less polar); attempt fractional recrystallization.[10] |
Issue 2: Presence of Multiple Products (Side Reactions)
Question: My crude NMR shows multiple products, including a potential dibrominated species and another aromatic signal. How can I improve selectivity?
Selectivity is governed by the relative reactivity of the starting material versus the product and the electronic nature of the aromatic ring.
Answer:
This points to two primary side reactions: over-bromination at the α-carbon and electrophilic aromatic substitution on the ring.
Caption: Figure 2. Competing Reaction Pathways
A) Dibromination:
-
Causality: The first bromine atom attached to the α-carbon is electron-withdrawing, which can make the remaining α-proton more acidic and susceptible to a second bromination, especially if excess brominating agent is present.[11]
-
Solution:
-
Strict Stoichiometry: Do not use an excess of the brominating agent. A slight substoichiometric amount (e.g., 0.98 equivalents) can sometimes be beneficial to ensure all the bromine is consumed before significant dibromination occurs.[7]
-
Slow Addition: Add the bromine solution dropwise to the reaction mixture at a low temperature (0-5 °C). This maintains a low instantaneous concentration of bromine, favoring the initial monobromination of the more abundant starting material.[5]
-
B) Aromatic Ring Bromination:
-
Causality: The starting material has competing electronic effects. The methoxy (-OCH₃) group is an activating, ortho-, para-director, while the nitro (-NO₂) and acetyl (-COCH₃) groups are deactivating, meta-directors. Bromination can occur on the activated positions of the aromatic ring. This is more likely with systems containing activating groups.[8]
-
Solution:
-
Choice of Brominating Agent: N-Bromosuccinimide (NBS) can be a milder and more selective alternative to elemental bromine (Br₂) for α-bromination, reducing the risk of aromatic bromination.[1][9]
-
Solvent Choice: Using a non-polar solvent like carbon tetrachloride or chloroform can disfavor the formation of highly polar intermediates required for electrophilic aromatic substitution.
-
Issue 3: Purification Challenges
Question: I have an oily crude product that won't crystallize, or my purified product is still contaminated with starting material. What purification strategy do you recommend?
Answer:
Purification often requires a multi-step approach. An oily product suggests the presence of impurities inhibiting crystallization.
A) Oily Product:
-
Causality: Impurities, such as side products or residual solvent, can act as a eutectic contaminant, lowering the melting point and preventing crystallization.
-
Solution:
-
Column Chromatography: This is the most effective method for separating the desired product from both more polar (starting material) and less polar (dibrominated product) impurities. A silica gel column with a gradient elution of ethyl acetate in petroleum ether or hexanes is a good starting point.[5][12]
-
Anti-Solvent Crystallization: After chromatography, dissolve the purified oil in a minimal amount of a "good" solvent (e.g., dichloromethane) and slowly add a "poor" solvent (e.g., hexanes) until turbidity persists. This can induce crystallization.[10]
-
B) Contamination with Starting Material:
-
Causality: The product and starting material can have similar polarities, making separation difficult.
-
Solution:
-
Optimize Chromatography: Use a shallow gradient during column chromatography to improve resolution between the product and starting material spots observed on TLC.
-
Recrystallization: If the product is solid but impure, recrystallization is a powerful technique. Screen various solvents to find one where the product has high solubility when hot and low solubility when cold, while the starting material remains soluble at low temperatures.[10]
-
Frequently Asked Questions (FAQs)
Q1: Which brominating agent is best: Br₂, NBS, or something else?
A: The choice depends on a balance of reactivity, safety, and selectivity.
| Brominating Agent | Pros | Cons | Typical Conditions |
| Elemental Bromine (Br₂) | Inexpensive, highly reactive. | Highly corrosive, toxic, can lead to side reactions (aromatic bromination, HBr byproduct).[11] | 1.0 eq. in CHCl₃ or AcOH, 0 °C to RT.[5] |
| N-Bromosuccinimide (NBS) | Solid, easier to handle, often more selective, radical initiator not needed for enol pathway.[1][9] | More expensive than Br₂. | 1.0 eq. with cat. acid in CCl₄ or CH₃CN. |
| Cupric Bromide (CuBr₂) | Solid reagent, useful for specific substrates, can give high yields.[13] | Stoichiometric copper waste, may require higher temperatures (reflux). | 1.5-2.0 eq. in refluxing EtOAc/CHCl₃.[13] |
For this specific synthesis, starting with Br₂ is common due to its low cost, but if selectivity issues arise, switching to NBS is a logical next step.
Q2: How do I properly monitor the reaction's progress?
A: Thin Layer Chromatography (TLC) is the ideal method.
-
Prepare the Plate: On a silica gel TLC plate, spot the starting material (SM), a co-spot (SM + reaction mixture), and the reaction mixture (RM).
-
Elute: Develop the plate in a solvent system where the starting material has an Rf of ~0.4-0.5 (e.g., 20-30% Ethyl Acetate in Hexanes).
-
Visualize: Use a UV lamp (254 nm). The product, this compound, should appear as a new spot, typically less polar (higher Rf) than the starting ketone.
-
Assess: The reaction is complete when the starting material spot in the RM lane has disappeared.
Q3: What are the key safety precautions for this reaction?
A: This synthesis involves hazardous materials and requires strict safety protocols.
-
Bromine: Extremely toxic and corrosive. Always handle in a well-ventilated fume hood, wearing appropriate PPE including gloves, lab coat, and safety goggles. Have a sodium thiosulfate solution available to neutralize spills.[11]
-
Solvents: Chloroform and dichloromethane are suspected carcinogens. Handle with care in a fume hood.
-
HBr Gas: The reaction produces hydrogen bromide gas as a byproduct. Ensure the reaction setup is vented to a scrubber or trap containing a base solution.
-
Exothermicity: The reaction can be exothermic. Add the bromine slowly and use an ice bath to control the temperature.
Experimental Protocol Example
This protocol is a representative example and may require optimization.
Synthesis of this compound
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a gas outlet connected to a basic scrubber, dissolve 3'-Methoxy-4'-nitroacetophenone (1.0 eq.) in glacial acetic acid or chloroform.
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Addition: In the dropping funnel, prepare a solution of elemental bromine (1.0 eq.) in the same solvent. Add the bromine solution dropwise to the stirred ketone solution over 30-60 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
-
Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing a large volume of ice-cold water with vigorous stirring.
-
Extraction: Transfer the mixture to a separatory funnel. If chloroform was used, separate the organic layer. If acetic acid was used, extract the aqueous mixture with dichloromethane (3x). Combine the organic extracts.
-
Washing: Wash the combined organic layers sequentially with water, 10% aqueous sodium bicarbonate solution (until effervescence ceases), and finally with brine.[5]
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid/oil by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
Caption: Figure 3. Troubleshooting Workflow
References
-
Jasinski, J. P., Butcher, R. J., Praveen, A. S., Yathirajan, H. S., & Narayana, B. (2010). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30. [Link]
-
Lauher, J. (2021). Bromination of Ketones. YouTube. [Link]
-
Li, W., Wang, G., & Li, J. (2018). A Convenient Synthesis towards 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile and 2-Iodo-2-(methoxy(phenyl)methyl)malononitrile. Molbank, 2018(4), M1017. [Link]
-
Ashenhurst, J. (n.d.). Halogenation Of Ketones via Enols. Master Organic Chemistry. [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information A New and Versatile One-Pot Strategy to synthesize alpha- Bromoketones from Secondary Alcohols Using Ammo. The Royal Society of Chemistry. [Link]
-
Masaryk University. (n.d.). Synthesis of 3-nitroacetophenone. IS MUNI. [Link]
-
Reddit. (2016). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? r/chemistry. [Link]
-
Chemistry LibreTexts. (2023). Alpha Halogenation of Aldehydes and Ketones. [Link]
-
The Organic Chemistry Tutor. (2019). mechanism of alpha-halogenation of ketones. YouTube. [Link]
-
Kelley, C. (2020). What is bromination acetophenone? Quora. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (n.d.). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
-
Jasinski, J. P., et al. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. PubMed. [Link]
-
Zenodo. (n.d.). Selective bromination of acetophenone derivatives with bromine in methanol. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
-
ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. [Link]
-
Chemistry LibreTexts. (2021). Halogenation of Aldehydes and Ketones. [Link]
-
Ashenhurst, J. (2013). Bromination of Alkenes - The Mechanism. Master Organic Chemistry. [Link]
-
Synthink. (n.d.). 2-Bromo-1-[3-nitro-4-(phenylmethoxy)phenyl]Ethanone. [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. youtube.com [youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 2-Bromo-1-(3-nitrophenyl)ethanone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. zenodo.org [zenodo.org]
- 8. α-Bromoketone synthesis by bromination [organic-chemistry.org]
- 9. nbinno.com [nbinno.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. quora.com [quora.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Side Products in the Synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone
Welcome to our dedicated technical support guide for navigating the complexities of synthesizing 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and mitigate the formation of common side products during this critical synthetic step. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower your experimental design and execution.
Introduction: The Synthetic Challenge
The synthesis of this compound, a key building block in medicinal chemistry, primarily involves the α-bromination of the precursor, 1-(3-methoxy-4-nitrophenyl)ethanone. While seemingly straightforward, this reaction is often complicated by the formation of several side products, leading to purification challenges and reduced yields. Understanding the electronic and steric factors governing this reaction is paramount to achieving high purity and yield.
This guide will delve into the common side products, their mechanisms of formation, and provide detailed troubleshooting strategies and validated protocols to help you navigate these challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products I should expect in this synthesis?
A1: During the synthesis of this compound, you are likely to encounter three primary side products:
-
Unreacted Starting Material: 1-(3-methoxy-4-nitrophenyl)ethanone.
-
Dibrominated Side Product: 2,2-Dibromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone.
-
Ring-Brominated Isomers: Various isomers where bromine has substituted a hydrogen on the aromatic ring.
Q2: What causes the formation of the dibrominated side product?
A2: The formation of the dibrominated product, 2,2-dibromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone, is a result of over-bromination. The initial α-bromination introduces an electron-withdrawing bromine atom, which can make the remaining α-proton more acidic and susceptible to a second bromination under the reaction conditions. This is particularly prevalent when using an excess of the brominating agent or with prolonged reaction times.
Q3: Why does ring bromination occur, and which isomers are most likely?
A3: Ring bromination is an electrophilic aromatic substitution reaction that competes with the desired α-bromination. The regioselectivity of this side reaction is dictated by the directing effects of the substituents on the aromatic ring:
-
-OCH₃ (methoxy): An activating, ortho-, para- directing group.
-
-NO₂ (nitro): A deactivating, meta- directing group.
-
-C(O)CH₃ (acetyl): A deactivating, meta- directing group.
The interplay of these groups makes predicting the exact isomer distribution complex. However, the powerful ortho-, para- directing effect of the methoxy group often leads to bromination at positions 2, 6, and 5 (relative to the acetyl group). The deactivating nature of the nitro and acetyl groups can help to minimize ring bromination to some extent, but it remains a potential side reaction, especially under harsh conditions.[1]
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.
| Observed Problem | Potential Cause(s) | Recommended Action(s) |
| Low conversion of starting material | 1. Insufficient brominating agent.2. Low reaction temperature.3. Inadequate reaction time. | 1. Ensure accurate stoichiometry of the brominating agent (e.g., Br₂ or NBS). A slight excess (1.05-1.1 eq) may be necessary.2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC.3. Extend the reaction time, monitoring at regular intervals to avoid over-bromination. |
| Significant amount of dibrominated product | 1. Excess brominating agent.2. Prolonged reaction time.3. High reaction temperature. | 1. Use no more than 1.1 equivalents of the brominating agent.2. Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed.3. Perform the reaction at a lower temperature (e.g., 0-5 °C) to improve selectivity.[2] |
| Presence of multiple spots on TLC, indicating ring bromination | 1. Use of a strong Lewis acid catalyst.2. High concentration of molecular bromine.3. Elevated reaction temperatures. | 1. Avoid strong Lewis acids (e.g., AlCl₃) which promote electrophilic aromatic substitution.2. If using Br₂, add it dropwise to maintain a low concentration. Consider using N-Bromosuccinimide (NBS) which provides a slow, controlled release of bromine.3. Maintain a low reaction temperature. |
| Difficulty in purifying the product from side products | 1. Similar polarities of the desired product and impurities. | 1. Employ flash column chromatography with a shallow gradient of a suitable solvent system (e.g., hexane/ethyl acetate).2. Attempt recrystallization from a solvent system where the solubility of the product and impurities differ significantly with temperature.[3] |
Reaction Pathways and Side Reactions
The following diagram illustrates the intended synthetic route and the formation of the primary side products.
Caption: Synthesis and side reaction pathways.
Experimental Protocols
The following is a representative protocol for the α-bromination of an activated acetophenone, which can be adapted for the synthesis of this compound. Note: This is an analogous procedure and may require optimization for your specific substrate and setup.[2]
Materials:
-
1-(3-methoxy-4-nitrophenyl)ethanone
-
Bromine (Br₂)
-
Chloroform (CHCl₃) or Acetic Acid
-
Ice-cold water
-
10% aq. Sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1-(3-methoxy-4-nitrophenyl)ethanone (1.0 eq) in chloroform.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of bromine (1.05 eq) in chloroform to the stirred solution of the ketone over a period of 30 minutes.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Separate the organic layer and wash it sequentially with water, 10% aq. sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Characterization of Products and Side Products
Accurate identification of the desired product and any side products is crucial for process optimization. Below are the expected analytical signatures for the key compounds, based on data from analogous structures.
Table 1: Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals (ppm) | Expected Mass Spectrum (m/z) |
| Starting Material | C₉H₉NO₄ | 195.17 | ~2.6 (s, 3H, -COCH₃), ~4.0 (s, 3H, -OCH₃), 7.2-8.2 (m, 3H, Ar-H) | M⁺ at 195 |
| Desired Product | C₉H₈BrNO₄ | 274.07 | ~4.4 (s, 2H, -COCH₂Br), ~4.0 (s, 3H, -OCH₃), 7.2-8.2 (m, 3H, Ar-H) | M⁺ peaks at 273 & 275 (approx. 1:1 ratio due to Br isotopes) |
| Dibrominated Product | C₉H₇Br₂NO₄ | 352.97 | ~6.5 (s, 1H, -COCHBr₂), ~4.0 (s, 3H, -OCH₃), 7.2-8.2 (m, 3H, Ar-H) | M⁺ peaks at 351, 353, 355 (approx. 1:2:1 ratio due to Br₂) |
Note: The chemical shifts in ¹H NMR are approximate and can vary based on the solvent and other factors. The aromatic region (Ar-H) will show a complex splitting pattern due to the substitution.
Troubleshooting Logic Flowchart
This flowchart provides a step-by-step guide for troubleshooting common issues during the synthesis.
Caption: A logical workflow for troubleshooting.
References
-
Jasinski, J. P., Butcher, R. J., Praveen, A. S., Yathirajan, H. S., & Narayana, B. (2010). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30. [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. National Center for Biotechnology Information. Retrieved from [Link]
-
Stoyanov, S., Petkov, I., & Antonov, L. (2020). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 6(4), 61. [Link]
-
LibreTexts. (2024). 16.4: Substituent Effects in Electrophilic Substitutions. In Chemistry LibreTexts. Retrieved from [Link]
-
LibreTexts. (2022). 16.5: An Explanation of Substituent Effects. In Chemistry LibreTexts. Retrieved from [Link]
Sources
Technical Support Center: Recrystallization of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone
This technical support guide provides comprehensive troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth, field-proven insights to overcome common challenges encountered during the purification of this important synthetic intermediate.
Introduction to Recrystallization Challenges
Recrystallization is a powerful technique for the purification of solid organic compounds. The successful crystallization of this compound hinges on the careful selection of a solvent in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. However, the presence of impurities, improper solvent choice, or suboptimal cooling rates can lead to a host of issues, including poor recovery, oiling out, and the formation of impure crystals. This guide is structured to address these specific problems in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses common problems encountered during the recrystallization of this compound and provides systematic solutions.
Issue 1: The compound "oils out" instead of forming crystals.
-
Question: I dissolved my crude this compound in a hot solvent, but upon cooling, it separated as an oil rather than forming solid crystals. What is happening and how can I fix it?
-
Answer: "Oiling out" is a common issue that occurs when the melting point of the solute is lower than the boiling point of the recrystallization solvent, or when the concentration of the solute is too high, leading to its separation as a supersaturated liquid. The presence of significant impurities can also depress the melting point of the crude product, exacerbating this problem.
Causality and Solution:
-
High Solute Concentration: The most immediate solution is to add more of the hot solvent to the oiled mixture to achieve a less saturated solution. Reheat the mixture until the oil fully dissolves, and then allow it to cool slowly.
-
Rapid Cooling: Cooling the solution too quickly can favor the formation of an oil over crystals. To mitigate this, allow the flask to cool to room temperature on a benchtop, insulated by a few paper towels, before transferring it to an ice bath.
-
Solvent Choice: The chosen solvent may be too nonpolar for your compound. Consider switching to a more polar solvent or using a mixed solvent system. For instance, dissolving the compound in a minimal amount of a "good" solvent (like ethanol or acetone) and then slowly adding a "poor" solvent (like water or hexane) until the solution becomes turbid can induce crystallization.
-
Impurity Interference: If the issue persists, it is likely that the crude material is highly impure. In this case, it is advisable to first purify the compound by column chromatography to remove the bulk of the impurities and then proceed with recrystallization.
-
Issue 2: No crystals form, even after extended cooling.
-
Question: My solution has been cooling for a long time, and I still don't see any crystal formation. What should I do?
-
Answer: The absence of crystal formation typically indicates that the solution is not supersaturated, which can be due to using an excessive amount of solvent or the inherent difficulty in nucleating the first crystals.
Causality and Solution:
-
Excess Solvent: This is the most frequent cause. To address this, gently heat the solution to evaporate some of the solvent. Continue to heat until you observe the formation of solid crystals on the tip of a glass rod dipped into the solution and then removed. Once you reach this point, allow the solution to cool again.
-
Inducing Crystallization: If the solution is indeed supersaturated but reluctant to crystallize, you can induce nucleation by:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure this compound, add it to the solution. This "seed crystal" will act as a template for further crystallization.
-
-
Issue 3: The recrystallization yield is very low.
-
Question: I managed to get crystals, but my final yield is much lower than expected. What could have gone wrong?
-
Answer: Low recovery is a frustrating problem that can stem from several factors, from using too much solvent to premature crystallization during filtration.
Causality and Solution:
-
Excessive Solvent Use: As with the failure to form crystals, using too much solvent will result in a significant portion of your compound remaining in the mother liquor. If you suspect this is the case, you can try to recover a second crop of crystals by evaporating some of the solvent from the filtrate and cooling it again.
-
Premature Crystallization: If you performed a hot filtration to remove insoluble impurities, your product might have crystallized on the filter paper or in the funnel stem. To prevent this, ensure that the filtration apparatus is pre-heated with hot solvent and that the solution is kept as hot as possible during the transfer.
-
Washing with Room Temperature Solvent: Washing the collected crystals with a solvent that is not ice-cold can redissolve a portion of your product. Always use a minimal amount of ice-cold recrystallization solvent for washing.
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting solvent for the recrystallization of this compound?
A1: Based on the structure of the molecule (an α-bromo aromatic ketone), good starting points for solvent selection are alcohols such as ethanol or isopropanol .[1] These solvents often provide the desired solubility profile of high solubility when hot and low solubility when cold. A mixed solvent system, such as ethanol/water or ethyl acetate/hexane , can also be very effective and allows for fine-tuning of the solvent polarity to achieve optimal crystallization.[1] It is always recommended to perform a small-scale solvent screening to identify the ideal solvent or solvent pair for your specific sample.
Q2: How do I perform a small-scale solvent screening?
A2: To perform a solvent screening, place a small amount of your crude product (a few milligrams) into several test tubes. To each tube, add a different potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating. If the compound dissolves readily at room temperature, that solvent is not suitable for single-solvent recrystallization but could be the "good" solvent in a mixed-solvent system.
Q3: My purified product is yellowish or brownish. How can I decolorize it?
A3: A persistent color in your product after recrystallization is often due to the presence of colored impurities. You can often remove these by adding a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. However, be aware that using too much charcoal can also adsorb your product, leading to a lower yield.
Q4: Should I use column chromatography or recrystallization for purification?
A4: The choice between these two techniques depends on the impurity profile of your crude product. Column chromatography is highly effective at separating compounds with different polarities, making it ideal for removing unreacted starting materials or byproducts from the synthesis. Recrystallization is excellent for removing small amounts of impurities from a relatively pure compound. For achieving the highest purity, a combination of both methods is often employed: an initial purification by column chromatography followed by a final recrystallization step.[1]
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C₉H₈BrNO₄ | - |
| Molecular Weight | 274.07 g/mol | Echemi |
| Melting Point | 90–91.5 °C | Echemi |
| Appearance | Expected to be a crystalline solid | General knowledge |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
This protocol provides a step-by-step methodology for the recrystallization of this compound using a single solvent, such as ethanol.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent (e.g., ethanol) and heat the mixture to boiling while stirring. Continue to add small portions of the hot solvent until the solid has just dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If there are insoluble impurities or if charcoal was used, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once crystals begin to form, you can place the flask in an ice bath to maximize crystal formation.[1]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
Protocol 2: Mixed-Solvent Recrystallization
This protocol is useful when a single solvent does not provide the ideal solubility characteristics. A common and effective solvent pair for compounds of this class is ethanol and water.
-
Dissolution: Dissolve the crude product in the minimum amount of the "good" solvent (e.g., hot ethanol) in an Erlenmeyer flask.
-
Addition of "Poor" Solvent: While keeping the solution hot, add the "poor" solvent (e.g., water) dropwise until you observe persistent turbidity (cloudiness).
-
Clarification: Add a few drops of the "good" solvent (hot ethanol) until the solution becomes clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from the single-solvent recrystallization protocol, using an ice-cold mixture of the two solvents for washing.
Visualized Workflows
Recrystallization Workflow
Caption: A generalized workflow for the recrystallization process.
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization problems.
References
-
National Center for Biotechnology Information. "2-Bromo-1-(3-nitrophenyl)ethanone" PubChem Compound Summary for CID 75213. [Link]
-
University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization". [Link]
Sources
Technical Support Center: Degradation of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone
Welcome to the technical support center for 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the degradation of this key synthetic intermediate during experimental use. As a senior application scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it reactive?
A1: this compound is an α-bromo ketone. These compounds are highly valued in organic synthesis as versatile building blocks.[1] Their reactivity stems from the presence of two key functional groups: the carbonyl group and the bromine atom on the adjacent carbon (the α-position). The electron-withdrawing nature of the carbonyl group makes the α-protons acidic and the α-carbon electrophilic. The bromine atom is a good leaving group, making the molecule susceptible to both nucleophilic substitution and base-induced elimination reactions.
Q2: How should I properly store this compound to ensure its stability?
A2: Proper storage is critical to maintain the integrity of this reagent. Based on its chemical structure, which includes a photoreactive nitro group and a labile bromine atom, we recommend the following storage conditions:
-
Temperature: Store in a cool, dry place, preferably refrigerated (2-8 °C).
-
Light: Protect from light by storing in an amber vial or a container wrapped in aluminum foil. Aromatic nitro compounds can be susceptible to photodegradation.[2][3]
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent moisture-related hydrolysis.
-
Purity: Ensure the material is pure before storage. Residual acids or bases from its synthesis can catalyze degradation over time.
Q3: My compound has developed a yellow or brownish tint over time. Is it still usable?
A3: Discoloration is a common indicator of degradation. The color change could be due to the formation of α,β-unsaturated ketone byproducts via dehydrobromination, which are often colored, or other decomposition pathways. While a slight color change may not significantly impact some reactions, it is a sign of impurity. We strongly recommend re-purifying the material by recrystallization or column chromatography before use to ensure reproducible results. For critical applications, using a fresh, pure supply is always the best practice.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your reaction, focusing on degradation of the title compound.
Issue 1: Formation of a Major Impurity with a New C=C Bond Signal in NMR/IR
Question: I'm running a nucleophilic substitution reaction, but I'm observing a significant amount of a byproduct that appears to be the α,β-unsaturated ketone. What's causing this elimination reaction?
Answer: This is a classic case of unintended dehydrobromination.[4][5][6] This E2 elimination reaction is often base-catalyzed and can compete with your desired substitution pathway, especially if your nucleophile is also basic.
Causality and Prevention:
-
Basic Reagents/Conditions: The presence of a base, even a weak one, can promote the elimination of HBr.[5][6] Amines, hydroxides, carbonates, and even some basic nucleophiles can trigger this side reaction.
-
Elevated Temperatures: Higher reaction temperatures can favor elimination over substitution.
-
Solvent Effects: The choice of solvent can influence the reaction pathway.
Troubleshooting Protocol:
-
Re-evaluate Your Base: If a base is required, consider using a non-nucleophilic, sterically hindered base. For example, if you are using a primary amine as a nucleophile, its basicity might be causing the elimination. You might need to use an acid scavenger like a proton sponge or a hindered amine (e.g., 2,6-lutidine) instead of a more traditional base like triethylamine.
-
Temperature Control: Run the reaction at the lowest possible temperature that still allows for the desired substitution to proceed at a reasonable rate. Set up your reaction in a cooling bath and monitor the internal temperature.
-
Order of Addition: Add the base or basic nucleophile slowly to the reaction mixture containing the α-bromo ketone at a low temperature to minimize concentration spikes and localized heating.
Issue 2: Presence of an α-Hydroxy Ketone Byproduct
Question: My reaction mixture shows a byproduct with a mass corresponding to the replacement of bromine with a hydroxyl group. How is this happening and how can I prevent it?
Answer: The formation of an α-hydroxy ketone, 1-(3-methoxy-4-nitrophenyl)-2-hydroxyethanone, is indicative of a hydrolysis reaction. The α-carbon is susceptible to nucleophilic attack by water.
Causality and Prevention:
-
Water in Reagents/Solvents: The most common cause is the presence of water in your reaction system. This can come from solvents that were not properly dried, reagents that are hygroscopic, or exposure to atmospheric moisture.
-
Basic Conditions: Hydrolysis can be accelerated under basic conditions (SN2 mechanism) or acidic conditions (SN1-like mechanism, though less common for this substrate).
Troubleshooting Protocol:
-
Ensure Anhydrous Conditions:
-
Dry all glassware in an oven (e.g., at 120 °C) for several hours and cool under a stream of inert gas.
-
Use anhydrous solvents. If you are using a solvent from a bottle with a septum, ensure it has been stored properly. Consider using freshly distilled solvents or solvents from a solvent purification system.
-
Ensure all reagents are anhydrous.
-
-
Inert Atmosphere: Set up and run your reaction under an inert atmosphere (argon or nitrogen) to prevent atmospheric moisture from entering the reaction vessel.
-
Purification of Starting Materials: Ensure your starting materials do not contain significant amounts of water.
Issue 3: Low Reaction Yield and a Complex Mixture of Unidentifiable Products
Question: My reaction is not going to completion, and the TLC/LC-MS shows multiple spots/peaks, none of which are my desired product in high yield. What could be causing this general decomposition?
Answer: A complex mixture of products points towards multiple degradation pathways occurring simultaneously or a fundamental instability of the reagent under your specific reaction conditions.
Causality and Prevention:
-
Photodegradation: The nitroaromatic moiety in your compound is a chromophore and can absorb UV-Vis light, leading to photochemical reactions.[2][3] If your reaction is exposed to ambient light for extended periods, this can be a significant source of degradation.
-
Residual Impurities: The starting α-bromo ketone may contain residual bromine or acid (like HBr) from its synthesis.[7][8] These impurities can initiate and catalyze various side reactions.
-
High Temperatures: As a general principle, excessive heat can promote decomposition.
Troubleshooting Protocol:
-
Protect from Light: Wrap your reaction vessel in aluminum foil to exclude light, especially for reactions that run for a long time.
-
Purify the Starting Material: Before use, consider washing a solution of your α-bromo ketone with a mild aqueous base (e.g., 5% sodium bicarbonate solution) to remove any residual acid, followed by a water wash and drying over anhydrous sodium sulfate.[1] Then, re-purify by recrystallization.
-
Optimize Reaction Temperature: As mentioned previously, maintain careful temperature control and avoid unnecessary heating.
Visualizing Degradation Pathways and Troubleshooting
To aid in your understanding, the following diagrams illustrate the key degradation pathways and a general troubleshooting workflow.
Caption: Key degradation pathways for the title compound.
Caption: A logical workflow for troubleshooting degradation issues.
Summary of Preventative Measures
The following table summarizes the key preventative measures discussed in this guide.
| Potential Issue | Primary Cause(s) | Preventative Measures | Key Parameters to Control |
| Dehydrobromination | Basicity, High Temperature | Use non-nucleophilic/hindered bases, lower reaction temperature | Base choice, Temperature |
| Hydrolysis | Presence of Water | Use anhydrous solvents/reagents, run under inert atmosphere | Solvent/Reagent Purity, Atmosphere |
| Photodegradation | Exposure to Light | Protect reaction from light (e.g., aluminum foil) | Light Exposure |
| General Decomposition | Starting Material Impurity | Purify starting material before use (recrystallization, etc.) | Purity of Reagent |
By understanding the inherent reactivity of this compound and implementing these preventative and troubleshooting measures, you can significantly improve the outcome of your synthetic procedures.
References
-
Gowda, S., et al. (2008). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 64(12), o2329. [Link]
-
Chemistry LibreTexts. (2023). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 12 Aldehydes, Ketones and Carboxylic Acids. [Link]
-
Unknown. (n.d.). Organic Chemistry – Specific Name Reactions. [Link]
-
McMurry, J. (2019). 22.3 Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. [Link]
-
ResearchGate. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. [Link]
-
Chemistry LibreTexts. (2025). 22.3: Alpha Halogenation of Aldehydes and Ketones. [Link]
-
Master Organic Chemistry. (n.d.). Halogenation Of Ketones via Enols. [Link]
-
Organic Chemistry Portal. (n.d.). α-Bromoketone synthesis by bromination. [Link]
-
PubChem. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. [Link]
-
Zhang, L. J., et al. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(10), o2497. [Link]
-
Döpp, D. (2006). Photochemistry of aromatic nitro compounds, XIII. Photoreduction of sterically hindered nitrobenzenes in aliphatic amines. ResearchGate. [Link]
-
Vione, D. (2021). Secondary Formation of Aromatic Nitroderivatives of Environmental Concern: Photonitration Processes Triggered by the Photolysis of Nitrate and Nitrite Ions in Aqueous Solution. Molecules, 26(9), 2533. [Link]
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Technical Support Center: Purification of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone
Welcome to the dedicated technical support guide for handling and purifying 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone. This resource is designed for researchers, scientists, and professionals in drug development who are utilizing this key intermediate. Here, we address common purification challenges through detailed troubleshooting guides and frequently asked questions, ensuring you achieve the desired purity for your downstream applications.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the purification of this compound, providing actionable solutions based on established chemical principles.
Question: My final product is a yellow or brownish solid, not the expected off-white crystals. What causes this discoloration and how can I fix it?
Answer:
A yellow or brownish hue in your product typically indicates the presence of residual acidic impurities, most commonly hydrogen bromide (HBr), a byproduct of the bromination reaction. These acidic traces can also promote minor degradation of the product over time.
Solution:
A simple aqueous wash is highly effective. Before recrystallization, dissolve your crude product in an organic solvent like dichloromethane or ethyl acetate. Wash the organic layer with a dilute solution of sodium bicarbonate (e.g., 5% aqueous solution) to neutralize the residual acid.[1][2] Follow this with a wash with brine (saturated NaCl solution) to remove excess water before drying the organic layer over an anhydrous salt like sodium sulfate or magnesium sulfate.[1][2] This neutralization step is crucial for obtaining a product with better color and stability.
Question: TLC analysis of my crude product shows three spots: one major product spot, a spot with a higher Rf, and a spot with a lower Rf corresponding to the starting material. How do I remove both impurities?
Answer:
This is a classic purification challenge where you have both a less polar impurity (likely a dibrominated byproduct) and a more polar impurity (the unreacted starting material, 1-(3-methoxy-4-nitrophenyl)-1-ethanone).
Solution:
Flash column chromatography is the most effective method in this scenario.[2][3] The different polarities of the components allow for their separation on a silica gel column.
-
Dibrominated Impurity (Higher Rf): Being less polar, it will elute first.
-
Product (Intermediate Rf): Your desired compound will elute next.
-
Starting Material (Lower Rf): The more polar starting material will be retained more strongly by the silica and elute last.
A gradient elution is often optimal. Start with a less polar solvent system (e.g., hexane/ethyl acetate 9:1) to elute the dibrominated species, then gradually increase the polarity (e.g., to 7:3 or 6:4) to elute your product, and finally, a more polar system might be needed to wash out the starting material.[2]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The primary impurities are typically:
-
Unreacted Starting Material: 1-(3-methoxy-4-nitrophenyl)-1-ethanone.
-
Dibrominated Byproduct: 2,2-Dibromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone, which arises from over-bromination.[3]
-
Residual Acid: Hydrogen bromide (HBr) from the bromination reaction.[3]
Q2: I have an oily product that won't crystallize. What should I do?
A2: An oily product is often a sign of significant impurities that inhibit crystal lattice formation.[3] The recommended approach is to first purify the oil using flash column chromatography to remove the impurities. Once a purer fraction is obtained, you can attempt recrystallization. Alternatively, a technique called "trituration" can be effective. This involves adding a small amount of a solvent in which your product is poorly soluble (like cold hexane or diethyl ether) and scratching the flask to induce crystallization.
Q3: What is a good solvent system for the recrystallization of this compound?
A3: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.[3] For α-bromo ketones, common and effective solvents include:
-
Ethanol: Often a good starting point.
-
Isopropanol: Similar to ethanol.
-
Ethyl Acetate/Hexane Mixture: Dissolve the crude product in a minimal amount of hot ethyl acetate and then slowly add hexane until the solution becomes turbid. Reheat to clarify and then allow to cool slowly.[4][5]
A small-scale solvent screen is always recommended to find the optimal solvent or solvent pair for your specific batch.[3]
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is suitable for crude products that are substantially pure but require the removal of minor impurities.
-
Solvent Selection: Choose an appropriate solvent (e.g., ethanol, isopropanol).
-
Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of hot recrystallization solvent required for complete dissolution.[3]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.
-
Crystallization: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath.[3]
-
Isolation: Collect the purified crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.[3]
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Flash Column Chromatography
This is the preferred method for separating mixtures with components of differing polarities.
-
Column Packing: Pack a glass column with silica gel slurried in a non-polar solvent (e.g., hexane).
-
Sample Loading: Dissolve the crude product in a minimal amount of the elution solvent or a stronger solvent like dichloromethane, and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica-adsorbed sample to the top of the column.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC).
-
Gradient Elution: Gradually increase the polarity of the eluent (e.g., to 80:20 hexane:ethyl acetate) to elute your product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
| Compound | Typical Rf Value * | Notes |
| Dibrominated Byproduct | ~0.8 | Least polar, elutes first. |
| This compound | ~0.6 | Desired Product. |
| Starting Material | ~0.4 | Most polar, elutes last. |
*Rf values are approximate and can vary based on the exact TLC plate, solvent system (e.g., 7:3 Hexane:Ethyl Acetate), and other experimental conditions.
Visual Workflow for Purification
Below is a diagram illustrating the decision-making process for purifying your crude product.
Caption: Decision workflow for purification.
References
-
Kumar, et al. (2010). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 66(1), o133. Available at: [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). 2-Bromo-1-(4-methoxyphenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 65(9), o2245. Available at: [Link]
- Google Patents. (2009). CN101462935A - Process for synthesizing alpha-bromoacetophenone compound.
-
Li, Y., et al. (2020). Investigation into the Formation of Impurities during the Optimization of Brigatinib. Pharmaceuticals, 13(11), 359. Available at: [Link]
-
Yathirajan, H. S., et al. (2011). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o29. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(3-nitrophenyl)ethan-1-one. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. PubChem Compound Database. Retrieved from [Link]
-
Zhang, J., Zhuang, L., & Wang, G. (2009). (PDF) 2-Bromo-1-(4-methoxyphenyl)ethanone. ResearchGate. Available at: [Link]
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Technical Support Center: Troubleshooting the Scale-Up of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the laboratory and scale-up synthesis of this important chemical intermediate. By understanding the underlying chemical principles, you can effectively troubleshoot issues, optimize reaction conditions, and ensure a safe and efficient process.
Reaction Overview & Mechanism
The synthesis of this compound is an α-bromination of an acetophenone derivative. This reaction typically proceeds via an acid-catalyzed, enol-mediated mechanism. The presence of a strong acid catalyst facilitates the tautomerization of the ketone to its enol form, which is the active nucleophile.[1][2] This enol then attacks an electrophilic bromine source, such as molecular bromine (Br₂) or N-Bromosuccinimide (NBS), to yield the α-brominated product.[1]
Reaction Scheme: Starting Material: 1-(3-methoxy-4-nitrophenyl)-1-ethanone Reagent: Bromine (Br₂) Catalyst/Solvent: Acetic Acid (AcOH) or other suitable acid/solvent system Product: this compound
Underlying Mechanism: Acid-Catalyzed Bromination
The mechanism involves several key steps which are crucial for understanding potential side reactions and troubleshooting issues.
Sources
Validation & Comparative
"characterization of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone by NMR and mass spec"
A Senior Application Scientist's Guide to the Structural Characterization of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone: A Comparative Analysis of NMR and Mass Spectrometry
Introduction: The Imperative of Unambiguous Characterization
In the realm of drug discovery and synthetic chemistry, intermediates like this compound are fundamental building blocks. As an α-bromoketone, it is a versatile precursor for the synthesis of various heterocyclic compounds and other complex molecules.[1][2] The absolute certainty of its molecular structure is not merely an academic exercise; it is a critical prerequisite for the success of subsequent synthetic steps and the ultimate integrity of the final product. An impurity or a misidentified isomer can derail a multi-step synthesis, leading to significant losses in time and resources.
This guide provides an in-depth, experience-driven comparison of the two cornerstone analytical techniques for small molecule characterization: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond a simple recitation of data to explain the causality behind experimental choices and demonstrate how these techniques can be used synergistically to create a self-validating system for structural confirmation. Our focus will be on predicting and interpreting the data for this compound, providing a framework for researchers to apply to similar characterization challenges.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Blueprint
NMR spectroscopy is the unparalleled gold standard for determining the precise atomic connectivity and three-dimensional structure of organic molecules in solution.[3][4] It operates by probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing a detailed map of the carbon-hydrogen framework.[5] For a molecule like this compound, NMR allows us to "see" every unique proton and carbon in its specific chemical environment.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment (chemical shift), and their proximity to other protons (spin-spin coupling). The electron-withdrawing effects of the nitro group and the carbonyl group, alongside the electron-donating effect of the methoxy group, create a distinct and predictable pattern for the aromatic protons.
| Predicted Signal | Proton Assignment | Multiplicity | Chemical Shift (δ, ppm) | Coupling Constant (J, Hz) | Rationale |
| 1 | -OCH₃ | Singlet (s) | ~3.9 - 4.1 | N/A | Protons on a methoxy group adjacent to an aromatic ring. |
| 2 | -C(=O)CH₂Br | Singlet (s) | ~4.5 - 4.8 | N/A | Methylene protons adjacent to a carbonyl and a bromine atom are strongly deshielded. |
| 3 | Ar-H (H-5) | Doublet (d) | ~7.2 - 7.4 | J ≈ 8-9 | This proton is ortho to the electron-donating methoxy group, experiencing relative shielding. It is coupled to H-6. |
| 4 | Ar-H (H-6) | Doublet of Doublets (dd) | ~8.1 - 8.3 | J ≈ 8-9, J ≈ 2 | This proton is ortho to the carbonyl group and meta to the nitro group. It is coupled to H-5 and H-2. |
| 5 | Ar-H (H-2) | Doublet (d) | ~8.4 - 8.6 | J ≈ 2 | This proton is ortho to the strongly electron-withdrawing nitro group and meta to the carbonyl, making it the most deshielded aromatic proton. It shows a small meta-coupling to H-6. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their chemical environments. While ¹³C has a low natural abundance, modern NMR techniques provide high-quality spectra.
| Predicted Signal | Carbon Assignment | Chemical Shift (δ, ppm) | Rationale |
| 1 | -OCH₃ | ~56 | Typical chemical shift for a methoxy carbon attached to an aromatic ring. |
| 2 | -C(=O)CH₂Br | ~30 - 35 | Aliphatic carbon attached to an electron-withdrawing bromine atom. |
| 3 | Ar-C (C-5) | ~115 | Aromatic carbon ortho to the electron-donating OCH₃ group. |
| 4 | Ar-C (C-2) | ~125 | Aromatic carbon ortho to the electron-withdrawing NO₂ group. |
| 5 | Ar-C (C-6) | ~130 | Aromatic carbon ortho to the carbonyl group. |
| 6 | Ar-C (C-1) | ~132 | Quaternary carbon attached to the carbonyl group. |
| 7 | Ar-C (C-4) | ~140 | Quaternary carbon attached to the nitro group. |
| 8 | Ar-C (C-3) | ~155 | Quaternary carbon attached to the methoxy group. |
| 9 | C=O | ~190 | Carbonyl carbon of a ketone, deshielded by the electronegative oxygen. |
Experimental Protocol: Acquiring High-Fidelity NMR Data
Trustworthy data begins with a meticulous protocol. The following is a generalized method for acquiring high-quality 1D NMR spectra.
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is standard, but DMSO-d₆ may be required if solubility is an issue.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade spectral resolution.
-
Instrumentation: The data should be acquired on a spectrometer with a field strength of at least 400 MHz to ensure adequate signal dispersion, especially for the aromatic region.
-
¹H NMR Acquisition:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is sufficient.
-
Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (D1): A delay of 1-2 seconds is standard.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is used to produce a spectrum with singlets for each carbon.
-
Number of Scans: Due to the low natural abundance of ¹³C, more scans are required, typically ranging from 512 to 2048.
-
The Self-Validating Approach: 2D NMR
To achieve the highest level of confidence and create a self-validating dataset, 2D NMR experiments are essential.[6][7] They provide unambiguous correlations between atoms.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to. It would definitively link the proton signals in the ¹H spectrum to their corresponding carbon signals in the ¹³C spectrum, confirming the assignments in the tables above.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for piecing together the molecular puzzle. For instance, the protons of the -CH₂Br group (~4.6 ppm) should show a correlation to the carbonyl carbon (~190 ppm) and the aromatic C-1 carbon (~132 ppm), confirming the bromoacetyl moiety is attached to the ring at the correct position.
Mass Spectrometry: Confirming Mass and Fragmentation
Mass spectrometry is a powerful destructive technique that provides two critical pieces of information: the molecular weight of the compound and, through fragmentation patterns, clues about its structural components.[8] For this molecule, MS serves as an essential and complementary technique to NMR.
Expected Mass Spectrum (Electron Ionization)
Electron Ionization (EI) is a common "hard" ionization technique that leads to predictable fragmentation.
-
The Molecular Ion (M⁺) Peak: The most crucial feature for this molecule is the isotopic pattern of bromine. Natural bromine consists of two isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio.[9] Therefore, the mass spectrum will not show a single molecular ion peak but a pair of peaks of nearly equal intensity: the M⁺ peak and the M+2 peak. This is an unmistakable signature that a single bromine atom is present. The calculated monoisotopic mass is approximately 274.98 g/mol .
-
Key Fragmentation Pathways: Aromatic ketones often exhibit intense molecular ion peaks due to the stability of the aromatic system. The most likely fragmentation is α-cleavage, the breaking of bonds adjacent to the carbonyl group.[8][10]
| m/z (Predicted) | Ion Structure | Rationale |
| 275 / 277 | [M]⁺ | Molecular ion peak, showing the characteristic 1:1 isotopic pattern for one bromine atom. |
| 196 | [M - Br]⁺ | Loss of a bromine radical. This fragment is less likely than cleavage on the other side of the carbonyl. |
| 180 | [M - COCH₂Br]⁺ | α-cleavage resulting in the 3-methoxy-4-nitrophenyl cation. This is a highly probable and stable fragment. |
| 121 | [COCH₂Br]⁺ | α-cleavage resulting in the bromoacetyl cation. This fragment will also show the Br isotopic pattern at m/z 121/123. |
| 77 | [C₆H₅]⁺ | A common fragment in aromatic compounds, though less specific. |
The Power of High-Resolution Mass Spectrometry (HRMS)
While standard MS gives nominal mass, HRMS provides a highly accurate mass measurement (to four or more decimal places). This allows for the unambiguous determination of the elemental formula. For example, HRMS could distinguish C₉H₈⁷⁹BrNO₄ (calculated mass 274.9796) from a different, isobaric formula, providing the ultimate confirmation of the compound's composition.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a volatile solvent like ethyl acetate or dichloromethane.
-
Injection: Inject 1 µL of the solution into the Gas Chromatograph-Mass Spectrometer (GC-MS). The GC will separate the compound from any volatile impurities before it enters the mass spectrometer.
-
Ionization: Use a standard Electron Ionization (EI) source at 70 eV.
-
Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of both low-mass fragments and the molecular ion.
Comparative Analysis: An Integrated Characterization Strategy
Neither NMR nor MS alone tells the whole story. Their true power lies in their synergy. A prudent scientist uses an integrated approach, where each technique validates the findings of the others.
NMR vs. Mass Spectrometry: A Head-to-Head Comparison
| Feature | NMR Spectroscopy | Mass Spectrometry |
| Primary Information | Atomic connectivity (structure) | Molecular weight & formula |
| Sample State | Solution | Gas phase (after ionization) |
| Sample Consumption | Non-destructive | Destructive |
| Key Strengths | Detailed 3D structure, stereochemistry, isomer differentiation.[11] | High sensitivity, isotopic information, confirmation of elemental formula (HRMS). |
| Key Limitations | Lower sensitivity, requires pure samples, complex spectra can be challenging to interpret. | Provides little direct information on atom-to-atom connectivity, isomers can be indistinguishable. |
Alternative and Complementary Techniques
While NMR and MS are the primary tools, other methods provide valuable, albeit less detailed, supporting data.
-
FT-IR Spectroscopy: An excellent, rapid technique for identifying functional groups. For our target compound, it would quickly confirm the presence of the carbonyl (C=O) stretch (~1700 cm⁻¹), the nitro (N-O) stretches (~1520 and 1340 cm⁻¹), and C-O ether stretches (~1250 cm⁻¹). This provides a quick quality check that complements the more detailed structural data from NMR.
-
X-ray Crystallography: If a single crystal of sufficient quality can be grown, X-ray crystallography provides the absolute, unambiguous solid-state structure.[1] It is the ultimate arbiter of structure but is dependent on the ability to produce suitable crystals, which is not always possible.
-
Elemental Analysis: This classical technique provides the percentage composition of C, H, and N. The experimental percentages can be compared to the calculated values for the proposed formula (C₉H₈BrNO₄), offering fundamental support for the HRMS data.
Conclusion
The characterization of this compound is a clear illustration of modern chemical analysis. While a single technique can provide clues, it cannot provide certainty. A robust, trustworthy characterization relies on an integrated and self-validating approach. Mass spectrometry, particularly HRMS, unequivocally establishes the molecular weight and elemental formula, with the M⁺/M+2 pattern providing a smoking gun for the presence of bromine. NMR spectroscopy then takes over to meticulously map the atomic framework, assigning every proton and carbon to its rightful place and confirming the precise substitution pattern on the aromatic ring. By using these powerful techniques in concert, researchers and drug development professionals can proceed with absolute confidence in the identity and purity of their materials, ensuring the integrity and success of their scientific endeavors.
References
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PubChem. (N.D.). 2-Bromo-1-(3-bromo-4-methoxyphenyl)ethanone. National Institutes of Health. [Link]
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Royal Society of Chemistry. (2025). NMR spectroscopy of small molecules in solution. Nuclear Magnetic Resonance, Volume 51. [Link]
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Bazoom. (2025). The complete guide to Google's E-E-A-T: Checklist, best practices and more. [Link]
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A Comparative Analysis of the Biological Potential of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone and Other Nitroaromatic Compounds
Introduction: The Enduring Relevance of Nitroaromatic Scaffolds in Drug Discovery
Nitroaromatic compounds, a class of molecules characterized by the presence of one or more nitro (-NO2) groups attached to an aromatic ring, have a storied and complex history in the pharmaceutical sciences.[1][2][3] Initially recognized for their utility in the synthesis of dyes and explosives, their potent and diverse biological activities soon became a focal point for researchers.[1][2][3] From the antibacterial effects of chloramphenicol to the antitrypanosomal activity of nifurtimox, nitroaromatics have demonstrated a remarkable capacity to modulate biological systems.[1][2][3] This broad bioactivity stems from the unique electronic properties of the nitro group, which can undergo bioreduction in physiological environments to generate reactive intermediates that interfere with cellular processes.[1][2][3]
This guide provides a comparative analysis of the anticipated biological activity of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone , a compound that synergistically combines the structural motifs of a nitroaromatic ring and an α-haloketone. While direct experimental data for this specific molecule is not extensively available in the public domain, we can infer its potential activities by examining structurally related compounds. This analysis will compare its potential with other well-documented nitroaromatic compounds, offering a scientifically grounded perspective for researchers in drug discovery and development.
The Structural Rationale: Unpacking the Bioactive Moieties of this compound
The predicted biological activity of this compound is rooted in the interplay of its distinct structural features:
-
The Nitroaromatic Core: The 3-methoxy-4-nitrophenyl group is the cornerstone of its potential bioactivity. The nitro group, being a strong electron-withdrawing group, is a well-established pharmacophore.[1][2][3] Its presence is often associated with antimicrobial and anticancer properties due to its ability to be reduced by cellular reductases to form cytotoxic reactive nitrogen species.[1][2][3] The methoxy group, an electron-donating group, can modulate the electronic properties of the ring and influence the compound's metabolic stability and lipophilicity, which are critical for cellular uptake and interaction with biological targets.
-
The α-Haloketone Functionality: The 2-bromo-1-ethanone side chain introduces another dimension of reactivity. α-Haloketones are known to be potent alkylating agents, capable of forming covalent bonds with nucleophilic residues in biomolecules such as proteins and nucleic acids.[4] This reactivity is frequently exploited in the design of enzyme inhibitors and other targeted therapeutic agents. The presence of the bromine atom, a good leaving group, enhances this electrophilic character.[4]
The combination of these two reactive moieties suggests that this compound could act as a bifunctional agent, capable of both redox cycling via its nitro group and covalent modification of biological targets through its α-haloketone function.
Comparative Biological Activity: An Inferential Analysis
In the absence of direct experimental data for this compound, we will draw comparisons with related classes of compounds to project its potential efficacy.
Antimicrobial Activity
Nitroaromatic compounds have long been a cornerstone of antimicrobial therapy.[1][5] The proposed mechanism often involves the enzymatic reduction of the nitro group within microbial cells to generate radical species that induce DNA damage and oxidative stress, leading to cell death.[5]
Comparison with Nitrofurans and Nitroimidazoles:
| Compound Class | Mechanism of Action | Spectrum of Activity | Representative Examples |
| Nitrofurans | Reduction to reactive intermediates that damage DNA and ribosomal proteins. | Broad-spectrum antibacterial (Gram-positive and Gram-negative), antiprotozoal. | Nitrofurantoin, Nifurtimox |
| Nitroimidazoles | Reductive activation in anaerobic environments to produce cytotoxic radicals that disrupt DNA. | Anaerobic bacteria and protozoa. | Metronidazole, Tinidazole |
| This compound (Predicted) | Potential dual mechanism: Reductive activation of the nitro group and alkylation of essential microbial enzymes or proteins by the α-haloketone moiety. | Potentially broad-spectrum, with possible enhanced activity due to the additional reactive center. | N/A |
The presence of the α-bromo-acetophenone moiety in our target compound is significant. For instance, 2-bromo-2'-methoxyacetophenone has been identified as an irreversible inhibitor of MurA, an essential enzyme in bacterial cell wall synthesis in E. coli, with an IC50 of 0.38 μM. This suggests that the α-haloketone portion of this compound could confer a distinct and potent mechanism of antibacterial action, potentially complementing the effects of the nitro group.
Anticancer Activity
The hypoxic microenvironment of solid tumors provides a unique opportunity for the selective activation of nitroaromatic compounds.[6] Hypoxia-activated prodrugs (HAPs) are reduced by nitroreductases that are often overexpressed in cancer cells, leading to the localized release of cytotoxic agents.
Comparison with Known Nitroaromatic Anticancer Agents:
| Compound/Class | Mechanism of Action | Target Indications |
| Tirapazamine | Hypoxia-selective bioreduction to a DNA-damaging radical. | Investigated for various solid tumors. |
| Evofosfamide (TH-302) | Hypoxia-activated prodrug that releases a bromo-isophosphoramide mustard, a DNA cross-linking agent. | Investigated for soft tissue sarcoma and pancreatic cancer. |
| Chalcones with Nitro Groups | Some nitrochalcones have demonstrated anti-inflammatory and anticancer activities. The position of the nitro group can influence the potency.[7][8] | Preclinical studies in various cancer cell lines. |
| This compound (Predicted) | Potential for hypoxia-selective activation via the nitro group, coupled with the alkylating ability of the α-haloketone to target key cellular components in cancer cells. | Potentially effective against solid tumors with hypoxic regions. |
Research on chalcones, which are α,β-unsaturated ketones, provides valuable insights.[1][2][9] Chalcones containing a nitro moiety have been synthesized and evaluated for their anti-inflammatory and anticancer activities.[7][8] The cytotoxic effects of these compounds are often attributed to their ability to induce apoptosis and inhibit cell proliferation.[9] Given that this compound shares the substituted phenyl ring with some of these bioactive chalcones, it is plausible that it could exhibit similar anticancer properties. Furthermore, the α-haloketone can act as a Michael acceptor, a feature common in many anticancer agents that covalently modify cysteine residues in proteins.
Experimental Protocols for Biological Evaluation
To empirically determine the biological activity of this compound, a series of well-established in vitro assays are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Assay
This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against a panel of pathogenic bacteria.
Methodology:
-
Preparation of Bacterial Inoculum: Culture the desired bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) overnight in appropriate broth media. Dilute the culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Compound Dilution Series: Prepare a two-fold serial dilution of this compound in a 96-well microtiter plate using cation-adjusted Mueller-Hinton broth.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Causality: This assay directly measures the compound's ability to inhibit bacterial growth, providing a quantitative measure of its potency. The use of standardized inocula and media ensures reproducibility.
Cytotoxicity Assessment in Cancer Cell Lines: MTT Assay
This colorimetric assay assesses the metabolic activity of cells and is widely used to measure cytotoxicity.
Methodology:
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) into 96-well plates at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to a purple formazan.
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Causality: The MTT assay provides a reliable measure of the compound's effect on cell proliferation and viability. A dose-dependent decrease in absorbance is indicative of cytotoxic or cytostatic activity.
Visualizing the Mechanistic Landscape
To better understand the potential mechanisms of action, we can visualize the key concepts using Graphviz.
Caption: Predicted dual-action mechanism of this compound.
Caption: A streamlined workflow for the biological evaluation of the target compound.
Conclusion and Future Directions
While the biological profile of this compound remains to be fully elucidated through direct experimental investigation, a comparative analysis based on its structural components provides a strong rationale for its potential as a bioactive agent. The convergence of a nitroaromatic scaffold, known for its redox-mediated effects, and an α-haloketone, a potent alkylating agent, suggests the possibility of a multi-targeted mechanism of action against both microbial pathogens and cancer cells.
Future research should focus on the synthesis and subsequent in vitro and in vivo evaluation of this compound. The experimental protocols outlined in this guide provide a robust framework for such investigations. Elucidating the precise molecular targets and understanding the structure-activity relationships of this and related compounds will be pivotal in harnessing the therapeutic potential of this promising chemical space. The insights gained from such studies will undoubtedly contribute to the ongoing quest for novel and effective therapeutic agents.
References
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Jasinski, J. P., Butcher, R. J., Praveen, A. S., Yathirajan, H. S., & Narayana, B. (2010). 2-Bromo-1-(3-nitro-phen-yl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30. [Link]
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Kumar, R., & Singh, P. (2022). Synthesis of Chalcones Derivatives and Their Biological Activities: A Review. ACS Omega, 7(32), 27956–27975. [Link]
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Gómez-Rivera, A., Aguilar-Mariscal, H., Romero-López, N., & Lobato-García, C. E. (2013). Synthesis and Antiinflammatory Activity of Three Nitro Chalcones. Journal of Chemistry, 2013, 1-6. [Link]
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ResearchGate. (n.d.). Design, Synthesis, and Biological Evaluation of 2-(2-Bromo-3-nitrophenyl)-5-phenyl-1,3,4-oxadiazole Derivatives as Possible Anti-Breast Cancer Agents. Retrieved from [Link]
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A Comparative Guide to the Structural Confirmation of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of α-Bromo Ketones
α-Halogenated ketones are highly versatile synthetic building blocks due to the electrophilic nature of the α-carbon and the presence of the carbonyl group, which allows for a wide range of chemical transformations.[1] Specifically, the 2-bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone scaffold is of significant interest as a precursor to molecules with potential biological activity, owing to the combined electronic effects of the methoxy, nitro, and bromo substituents on the aromatic ring and the reactive ethanone side chain. Accurate structural determination is paramount to understanding reaction mechanisms, predicting biological activity, and ensuring the synthesis of the desired target molecule.
Synthesis of this compound: A Comparative Analysis
The primary route to this compound involves the α-bromination of the parent ketone, 3-methoxy-4-nitroacetophenone. The choice of brominating agent and reaction conditions can significantly impact yield, purity, and safety.
Method 1: Direct Bromination with Elemental Bromine
This classical approach involves the direct reaction of the ketone with elemental bromine (Br₂), often in a suitable solvent like chloroform or acetic acid.[1]
Experimental Protocol: Synthesis via Direct Bromination
-
Dissolution: Dissolve 3-methoxy-4-nitroacetophenone (1.0 eq) in glacial acetic acid.
-
Bromine Addition: Slowly add a solution of elemental bromine (1.0-1.1 eq) in glacial acetic acid to the ketone solution at room temperature with constant stirring. The reaction is typically exothermic, and cooling may be necessary to maintain control.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by pouring the mixture into cold water. The crude product will precipitate and can be collected by filtration.
-
Purification: Wash the crude product with a dilute solution of sodium bisulfite to remove any unreacted bromine, followed by water. Recrystallize the solid from a suitable solvent system, such as ethanol/water, to yield the pure this compound.
Method 2: Bromination using Phenyltrimethylammonium Tribromide (PTT)
For substrates that may be sensitive to the acidic conditions generated in direct bromination, or for improved handling and safety, solid brominating agents are a preferred alternative. Phenyltrimethylammonium tribromide (PTT) is an effective and milder brominating agent. A similar substrate, 1-(4-benzyloxy-3-nitrophenyl)ethanone, has been successfully brominated using this reagent.[2]
Experimental Protocol: Synthesis via PTT Bromination
-
Suspension: Suspend 3-methoxy-4-nitroacetophenone (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reagent Addition: Add Phenyltrimethylammonium tribromide (1.0-1.2 eq) portion-wise to the stirred suspension at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC. The reaction is typically slower than with elemental bromine and may require several hours.
-
Work-up: Upon completion, filter the reaction mixture to remove phenyltrimethylammonium bromide.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent to afford the pure product.
Comparison of Synthetic Methods
| Feature | Method 1: Elemental Bromine | Method 2: Phenyltrimethylammonium Tribromide (PTT) |
| Reagent Handling | Highly corrosive and toxic liquid, requires a fume hood and specialized handling. | Solid, easier and safer to handle. |
| Byproducts | Generates HBr, creating an acidic environment. | Phenyltrimethylammonium bromide, a solid that can be filtered off. |
| Reaction Conditions | Often faster, but can be less selective. | Generally milder and more selective. |
| Work-up | Requires quenching and washing steps to remove acid and excess bromine. | Simpler filtration and solvent removal. |
| Cost | Bromine is a relatively inexpensive bulk chemical. | PTT is more expensive than elemental bromine. |
Structural Confirmation: A Multi-faceted Approach
The unambiguous confirmation of the structure of this compound requires a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.
Caption: Workflow for synthesis and structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. Both ¹H and ¹³C NMR are essential.
Standard Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh 5-20 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the sample is fully soluble (e.g., CDCl₃, DMSO-d₆).
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Analysis: Acquire the spectra on a calibrated NMR spectrometer.
-
¹H NMR Analysis: The proton NMR spectrum will confirm the introduction of the bromine atom at the α-position. The two protons of the methyl group in the starting material (a singlet at ~2.6 ppm) will be replaced by a singlet for the two protons of the bromomethyl group, shifted downfield to approximately 4.4-4.8 ppm due to the electron-withdrawing effect of the bromine atom. The aromatic protons will also show characteristic shifts and coupling patterns consistent with the 1,2,4-trisubstituted aromatic ring.
-
¹³C NMR Analysis: The carbon NMR spectrum provides complementary information. The signal for the methyl carbon of the starting material (around 27 ppm) will be replaced by a signal for the bromomethyl carbon at a similar or slightly higher chemical shift. The carbonyl carbon signal will be observed around 190-195 ppm. The aromatic carbons will have distinct chemical shifts influenced by the methoxy and nitro substituents.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Standard Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
-
Background Scan: Record a background spectrum of the clean ATR crystal.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Pressure Application: Apply pressure to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the IR spectrum of the sample.
-
Cleaning: Thoroughly clean the ATR crystal after analysis.
Key expected absorption bands for this compound are:
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| C=O (Ketone) | 1690 - 1710 | Conjugation with the aromatic ring lowers the frequency from a typical aliphatic ketone. |
| NO₂ (Nitro) | 1510 - 1550 (asymmetric) and 1340 - 1380 (symmetric) | Strong, characteristic absorptions for the nitro group. |
| C-O (Aryl Ether) | 1200 - 1275 (asymmetric) and 1000 - 1075 (symmetric) | Stretching vibrations of the aryl-O-CH₃ bond. |
| C-Br (Bromoalkane) | 500 - 600 | This absorption is in the fingerprint region and may be difficult to assign definitively. |
| Aromatic C-H | 3000 - 3100 | Stretching vibrations of the C-H bonds on the aromatic ring. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Standard Protocol: Electrospray Ionization (ESI) Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
-
Infusion: Infuse the sample solution into the ESI source at a constant flow rate.
-
Ionization: Apply a high voltage to the ESI needle to generate gas-phase ions.
-
Mass Analysis: Analyze the ions using a mass analyzer (e.g., quadrupole, time-of-flight).
The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the two bromine isotopes (⁷⁹Br and ⁸¹Br) in approximately a 1:1 ratio. The molecular weight of the compound is 274.08 g/mol for the ⁷⁹Br isotope and 276.08 g/mol for the ⁸¹Br isotope. Common fragmentation patterns for α-bromo ketones include cleavage of the C-C bond adjacent to the carbonyl group and loss of the bromine atom.
X-ray Crystallography
For a definitive, unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard, providing the three-dimensional arrangement of atoms in the solid state. This technique is contingent on the ability to grow suitable single crystals of the compound.
Standard Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the compound by slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Crystal Mounting: Mount a suitable single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using an X-ray diffractometer.
-
Structure Solution and Refinement: Solve and refine the crystal structure using specialized software.
The resulting crystal structure will provide precise bond lengths, bond angles, and torsion angles, confirming the connectivity and stereochemistry of the molecule. For example, in the related compound 2-bromo-1-(3-nitrophenyl)ethanone, X-ray crystallography revealed that the nitro and ethanone groups are nearly coplanar with the benzene ring.[1]
Caption: Logic diagram for structural confirmation.
Conclusion
The structural confirmation of this compound derivatives is a critical process that relies on a synergistic combination of synthetic organic chemistry and advanced analytical techniques. By comparing different synthetic routes, researchers can select the most appropriate method based on factors such as safety, yield, and purity requirements. A comprehensive analytical approach, integrating NMR, IR, and mass spectrometry, provides a self-validating system for structural elucidation. For absolute confirmation, single-crystal X-ray crystallography remains the unparalleled technique. This guide provides the foundational knowledge and experimental framework for researchers to confidently synthesize and characterize this important class of chemical intermediates.
References
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Jasinski, J. P., Butcher, R. J., Praveen, A. S., Yathirajan, H. S., & Narayana, B. (2010). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 1), o29–o30. Available from: [Link]
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PubChem. 2-Bromo-1-(3-nitrophenyl)ethan-1-one. Available from: [Link]
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A Senior Application Scientist's Guide to Alkylating Agents: Unveiling the Advantages of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone
In the landscape of synthetic chemistry and drug development, the precise modification of molecular scaffolds is paramount. Alkylating agents are fundamental tools in this endeavor, enabling the covalent attachment of alkyl groups to nucleophilic sites. However, the choice of an alkylating agent is often a delicate balance between reactivity, selectivity, and the avoidance of unwanted side reactions. This guide provides a comprehensive comparison of 2-Bromo-1-(3-methoxy-4-nitrophenyl)-1-ethanone, a specialized α-bromoacetophenone derivative, with more common alkylating agents, highlighting its distinct advantages for researchers, scientists, and drug development professionals.
The Alkylation Challenge: Beyond Simple Reactivity
Alkylating agents are broadly used to modify nucleophiles such as thiols (cysteine residues in proteins), phenols, and amines. Simple alkyl halides like methyl iodide are highly reactive but often lack specificity, leading to a heterogeneous mixture of products. In the realm of proteomics, for instance, the go-to reagent for cysteine alkylation has traditionally been iodoacetamide. While effective, it is known to cause off-target modifications of other amino acid residues, complicating data analysis[1]. This underscores the need for alkylating agents that offer a more controlled and selective reactivity profile.
Introducing this compound: A Tuned Electrophile
This compound belongs to the class of phenacyl bromides, which are α-haloketones. These compounds are recognized for their utility as building blocks in the synthesis of a wide array of heterocyclic compounds, many of which are of pharmaceutical importance[2]. The reactivity of the α-carbon towards nucleophilic attack is a key feature of this class of reagents.
The unique substitution pattern on the phenyl ring of this compound—a methoxy group at the meta-position and a nitro group at the para-position relative to the bromoacetyl group—plays a crucial role in modulating its reactivity. The electron-withdrawing nature of the nitro group enhances the electrophilicity of the carbonyl carbon and, by extension, the adjacent carbon bearing the bromine atom. This heightened reactivity can lead to faster reaction times and higher yields in certain applications. Conversely, the electron-donating methoxy group can subtly influence the electronic properties of the aromatic ring. This fine-tuning of electronic effects is a key advantage over simpler, untuned alkylating agents.
Comparative Performance in Key Applications
To appreciate the advantages of this compound, a direct comparison with other alkylating agents in relevant applications is essential.
Heterocyclic Synthesis: The Hantzsch Thiazole Synthesis
A classic and highly valuable reaction employing α-haloketones is the Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thiourea or thioamide. This reaction is a cornerstone in the synthesis of 2-aminothiazole scaffolds, which are prevalent in many biologically active molecules.
Table 1: Conceptual Comparison of Alkylating Agents in Hantzsch Thiazole Synthesis
| Alkylating Agent | Expected Relative Reactivity | Key Considerations |
| This compound | High | Electron-withdrawing nitro group enhances electrophilicity. |
| Unsubstituted 2-Bromoacetophenone | Moderate | Baseline reactivity for phenacyl bromides. |
| 2-Bromo-1-(4-methoxyphenyl)ethanone | Lower | Electron-donating methoxy group reduces electrophilicity. |
This enhanced reactivity can be particularly advantageous when working with less reactive thioamides or when milder reaction conditions are desired to preserve sensitive functional groups elsewhere in the molecule.
Alkylation of Nucleophiles in Biological Systems: A Focus on Cysteine
In the field of proteomics and chemical biology, the selective alkylation of cysteine residues is crucial for a variety of applications, including protein identification, structural analysis, and the development of covalent inhibitors. Iodoacetamide is a widely used reagent for this purpose; however, its high reactivity can lead to undesirable side reactions with other amino acids such as methionine, lysine, and histidine[1].
While direct comparative studies are limited, the more complex steric profile of this compound compared to the small and highly reactive iodoacetamide may offer a degree of enhanced selectivity. The bulkier phenacyl group can introduce steric hindrance that disfavors reaction with less accessible or less nucleophilic sites, potentially leading to a cleaner modification profile.
Furthermore, the introduction of a substituted phenyl ring provides a valuable spectroscopic handle. The nitroaromatic moiety can be useful for UV-Vis detection and quantification of the modified protein or peptide, an advantage not offered by simple alkylating agents like iodoacetamide.
Experimental Protocols: A Practical Guide
To illustrate the practical application of these alkylating agents, detailed experimental protocols are provided below.
Protocol 1: Synthesis of 2-Amino-4-(3-methoxy-4-nitrophenyl)thiazole using this compound (Hantzsch Thiazole Synthesis)
This protocol is adapted from general procedures for the Hantzsch thiazole synthesis.
Materials:
-
This compound (1.0 eq)
-
Thiourea (1.2 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
Procedure:
-
Dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product may precipitate upon cooling. If so, collect the solid by filtration.
-
If the product does not precipitate, pour the reaction mixture into ice-cold water to induce precipitation.
-
Collect the crude product by filtration, wash with cold water, and dry.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 2-amino-4-(3-methoxy-4-nitrophenyl)thiazole.
Conclusion: Strategic Advantages of a Specialized Reagent
While simple alkylating agents like methyl iodide and iodoacetamide have their place in the synthetic chemist's toolbox, this compound offers a compelling set of advantages for more demanding applications. Its tuned electronic properties can lead to enhanced reactivity and potentially higher yields in heterocyclic synthesis. In the context of biological systems, its steric profile and the presence of a chromophore offer the potential for greater selectivity and ease of detection. For researchers and drug development professionals, the strategic choice of a more sophisticated alkylating agent like this compound can pave the way for more efficient and controlled molecular design.
References
- Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The chemistry of α-haloketones and their utility in heterocyclic synthesis. Molecules, 8(11), 793-865.
- Jasinski, J. P., Butcher, R. J., Praveen, A. S., Yathirajan, H. S., & Narayana, B. (2010). 2-Bromo-1-(3-nitrophenyl)ethanone. Acta Crystallographica Section E: Structure Reports Online, 67(1), o29-o30.
- Bijanzadeh, H. R., Sadeghi, S., & Ghamari, N. (2011). A novel one-pot synthesis of 2-aryl-imidazo[1,2-a]pyridines under microwave irradiation.
- Kuznetsova, K. S., Lihov, F. V., Zgoda, V. G., & Moshkovskii, S. A. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022.
- Hains, P. G., & Robinson, P. J. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(9), 3443–3447.
- Muller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(8), 1475–1488.
- Sechi, M., et al. (2004). Synthesis and antitumor activity of novel 2-amino-1,3-thiazole derivatives. Bioorganic & Medicinal Chemistry Letters, 14(18), 4753-4757.
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


